molecular formula C12H14FN3O B13900613 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Cat. No.: B13900613
M. Wt: 235.26 g/mol
InChI Key: WPNVXIAZXPEDOD-UHFFFAOYSA-N
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Description

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

5-fluoro-1-(oxan-2-yl)indazol-6-amine

InChI

InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2

InChI Key

WPNVXIAZXPEDOD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2351141-68-7) represents a critical scaffold in the development of type II kinase inhibitors, particularly those targeting FLT3 and PI3K pathways. The presence of the fluorine atom at the C5 position modulates metabolic stability and pKa, while the C6-amine serves as a versatile handle for amide coupling or urea formation. The tetrahydropyran (THP) group at N1 acts as a robust protecting group that improves solubility and lipophilicity during intermediate steps.

This guide details a scalable, two-step synthesis starting from 5-fluoro-6-nitro-1H-indazole . The primary technical challenge addressed here is the regioselective N-protection of the indazole core, a step notorious for producing inseparable N1/N2 isomer mixtures if not thermodynamically controlled.

Retrosynthetic Analysis

The synthetic strategy relies on a "Protection-First, Reduction-Second" approach. Direct nitration of a THP-protected indazole is avoided due to the acid-lability of the THP group under harsh nitration conditions. Therefore, we utilize the pre-functionalized nitro-indazole core.

Retrosynthesis Target Target Molecule 5-Fluoro-1-THP-indazol-6-amine Intermediate Intermediate 1 5-Fluoro-6-nitro-1-THP-indazole Target->Intermediate Nitro Reduction (Pd/C, H2) SM Starting Material 5-Fluoro-6-nitro-1H-indazole Intermediate->SM N-Protection (DHP, PTSA)

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.

Module 1: Regioselective N1-THP Protection

The Challenge: N1 vs. N2 Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H (N1) and 2H (N2) forms.[1][2] While the 1H-form is thermodynamically favored (approx. 4-5 kcal/mol more stable), alkylation or protection can occur at N2 under kinetic control. For THP protection, thermodynamic control is essential to maximize the N1-isomer yield.

Experimental Protocol

Reagents:

  • Substrate: 5-Fluoro-6-nitro-1H-indazole (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 5-Fluoro-6-nitro-1H-indazole and anhydrous THF (10 mL/g).

  • Catalyst Addition: Add PTSA (10 mol%) at room temperature. The solution may remain a suspension.

  • Reagent Addition: Add DHP (2.5 equiv) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C (if using THF) or reflux (if using DCM) for 4–6 hours.

    • Note: Elevated temperature promotes the thermodynamic equilibration, favoring the N1-THP product over the kinetic N2 byproduct.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

  • Workup: Cool to RT. Quench with saturated NaHCO3 solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). The N1 isomer elutes first.

Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of an oxocarbenium ion from DHP. The indazole nitrogen attacks this electrophile.

THP_Mechanism DHP DHP (Enol Ether) Oxo Oxocarbenium Ion DHP->Oxo + H+ N1_Product N1-THP Product (Thermodynamic) Oxo->N1_Product Indazole N1 Attack (Reversible) N2_Product N2-THP Product (Kinetic) Oxo->N2_Product Indazole N2 Attack (Reversible) N2_Product->Oxo Heat/Acid Equilibration

Figure 2: Acid-catalyzed protection mechanism. Reversibility at high temp favors the stable N1 form.

Module 2: Chemoselective Nitro Reduction

Catalyst Selection

While Iron/Ammonium Chloride (Fe/NH4Cl) is a classic method for reducing nitro groups in the presence of halides, the 5-Fluoro substituent on an aromatic ring is generally stable to catalytic hydrogenation conditions (unlike Chloro, Bromo, or Iodo substituents). Therefore, Pd/C hydrogenation is preferred for its cleanliness and ease of workup.

Experimental Protocol

Reagents:

  • Substrate: 5-Fluoro-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Hydrogen Source: H2 gas (balloon or 1 atm)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N2).

  • Loading: Dissolve the nitro-indazole intermediate in MeOH (15 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under N2 flow.

    • Critical: Do not add dry catalyst to solvent; it may spark. Use wet catalyst or add under inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2 (repeat 3x). Stir vigorously under H2 balloon (1 atm) at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-16+2 = M-14 mass shift, or M+H).

  • Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to dryness. The product is usually pure enough for the next step; if not, recrystallize from Ethanol/Heptane.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, specifically the regiochemistry, the following analytical signatures must be verified.

MethodParameterExpected Result for N1-Isomer (Target)
1H NMR C3-H Signal Typically appears at δ 8.0–8.1 ppm . (N2 isomer C3-H is often shielded, appearing upfield).
NOESY Through-Space Strong NOE correlation between THP C2'-H and Indazole C7-H .
LC-MS Mass Spec [M+H]+ consistent with formula C12H14FN3O (MW: ~235.26).
19F NMR Shift Single peak, typically -120 to -130 ppm (depending on solvent).

Why NOESY is Critical: The N2-THP isomer will show an NOE correlation between the THP proton and the C3-H of the indazole. The N1-THP isomer (target) shows NOE with C7-H . This is the definitive proof of structure.

References

  • Vertex Pharmaceuticals. (2013). Process for the preparation of indazole derivatives.[1][2][3][4][5][6][7] WO2013174876A1. Link Primary source for industrial-scale indazole protection and reduction protocols.

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Protection Groups.[8]Link General reference for DHP protection mechanisms and acid catalysis.

  • BenchChem. (2023). 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Product Data.Link Confirmation of intermediate stability and commercial availability.

  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Link Detailed discussion on N1 vs N2 selectivity and thermodynamic control in indazoles.

Sources

Chemical properties of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2891599-70-3), a critical heterocyclic intermediate employed in the synthesis of next-generation tyrosine kinase inhibitors (TKIs).

High-Purity Scaffold for Kinase Inhibitor Development

Executive Summary & Chemical Identity

This compound represents a strategically functionalized indazole core. The 5-fluoro substitution enhances metabolic stability and modulates the electronic properties of the adjacent amine, while the 1-tetrahydropyran-2-yl (THP) group serves as a robust, acid-labile protecting group for the indazole nitrogen. This specific substitution pattern is highly relevant in the design of inhibitors targeting ALK, ROS1, TRK, and PLK4 kinases, where the 6-aminoindazole motif often functions as the hinge-binding element.

Physicochemical Profile
PropertySpecification
Chemical Name 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
CAS Number 2891599-70-3
Molecular Formula C₁₂H₁₄FN₃O
Molecular Weight 235.26 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH
pKa (Predicted) ~3.5 (Aniline nitrogen), ~1.0 (Indazole N2)
LogP (Predicted) 2.1 - 2.5

Synthetic Methodology

The synthesis of this scaffold requires precise regiocontrol to ensure the THP protection occurs at the N1 position rather than N2, followed by a chemoselective reduction of the nitro group in the presence of the halogen.

Retrosynthetic Analysis & Pathway

The most reliable route proceeds via the protection of 5-fluoro-6-nitro-1H-indazole , followed by reduction. Direct fluorination of the protected amine is avoided due to the activating nature of the amino group leading to poly-halogenation.

SynthesisPath Start 5-Fluoro-6-nitro-1H-indazole Inter Intermediate: 5-Fluoro-6-nitro-1-THP-indazole Start->Inter N1-Protection Reagent1 DHP, PTSA (cat.) DCM/THF, 0°C to RT Reagent1->Inter Product Target: 5-Fluoro-1-THP-indazol-6-amine Inter->Product Nitro Reduction Reagent2 H2, Pd/C or Fe/NH4Cl Reagent2->Product

Figure 1: Synthetic pathway for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine.

Detailed Experimental Protocol

Step 1: N1-Tetrahydropyranyl Protection The N1 tautomer is thermodynamically favored, but kinetic control can lead to N2 mixtures.

  • Dissolution: Dissolve 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalysis: Add p-Toluenesulfonic acid (PTSA) monohydrate (0.1 eq) as the acid catalyst.

  • Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise at 0°C to prevent exotherms.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography is essential to separate the N1-THP (major) from the N2-THP (minor) regioisomer.

Step 2: Nitro Reduction Hydrogenation is preferred for cleanliness, but iron-mediated reduction preserves the THP group if acidic conditions are strictly avoided.

  • Solvent System: Suspend the nitro intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1 atm) at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield the off-white amine. Note: Avoid heating >40°C during concentration to prevent thermal degradation of the THP aminal.

Reactivity & Applications in Drug Design

The 6-amino group acts as the primary nucleophile for coupling to the "tail" regions of kinase inhibitors, while the 5-fluorine atom provides critical electronic modulation.

Structure-Activity Relationship (SAR) Logic
  • 5-Fluorine: Increases the lipophilicity and metabolic stability of the ring system. It also lowers the pKa of the 6-amino group slightly, potentially improving the hydrogen bond donor capability of the resulting amide/urea in the kinase hinge region.

  • 1-THP Group: A masking group that improves solubility in organic solvents during synthesis. It is removed in the final step to reveal the N-H required for hydrogen bonding with the kinase gatekeeper residues (e.g., Glu/Met in the hinge).

Coupling Workflows

The amine reacts efficiently with:

  • Acyl Chlorides: To form amides (Standard Schotten-Baumann conditions).

  • Carboxylic Acids: Using peptide coupling agents (HATU/DIPEA or EDCI/HOBt).

  • Isocyanates: To form ureas (often used in Type II kinase inhibitors).

Reactivity Center 5-Fluoro-1-THP-indazol-6-amine Amide Amide Coupling (R-COOH + HATU) Center->Amide Urea Urea Formation (R-NCO) Center->Urea Prod_Amide Kinase Inhibitor Precursor (Amide Linker) Amide->Prod_Amide Prod_Urea Kinase Inhibitor Precursor (Urea Linker) Urea->Prod_Urea Deprotect THP Deprotection (HCl/MeOH or TFA) Prod_Final Active Drug Substance (Free Indazole NH) Deprotect->Prod_Final Prod_Amide->Deprotect Final Step

Figure 2: Downstream reactivity profile and deprotection strategy.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, adhere to the following stability parameters.

  • Acid Sensitivity: The THP group is an acetal. Do not expose the compound to acidic media (pH < 4) or Lewis acids unless deprotection is intended. Spontaneous deprotection will revert the molecule to 5-fluoro-1H-indazol-6-amine.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • NMR Validation:

    • Characteristic Signal: The THP group shows a distinct methine proton (anomeric CH) around 5.6–5.8 ppm (dd) in ¹H NMR (DMSO-d₆).

    • Deprotection Check: Loss of the aliphatic THP multiplets (1.5–2.0 ppm and 3.6–4.0 ppm) confirms successful removal.

References

  • Synthesis of Indazole Intermediates: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH) / PMC.

  • THP Protection Methodologies: A mild and efficient THP protection of indazoles and benzyl alcohols in water.[1] ResearchGate.[2][1]

  • Commercial Availability & CAS Data: 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine Product Entry. Aaron Chemicals / TCI.

  • Kinase Inhibitor Context (Entrectinib Analogues): Discovery and synthesis of novel indazole derivatives. BenchChem / Molecular Cancer Therapeutics.

Sources

Biological Activity of Fluorinated Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of fluorinated indazole derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring while offering unique hydrogen-bonding capabilities.[1][2] The strategic incorporation of fluorine into the indazole architecture—either directly on the bicyclic core or on pendant aryl groups—has emerged as a decisive tactic in optimizing pharmacokinetics and potency.

This guide analyzes the biological activity of fluorinated indazole derivatives, focusing on their dominance in oncology (kinase inhibition) and expanding roles in CNS therapeutics. It details the structure-activity relationships (SAR) driven by fluorine’s high electronegativity, metabolic blocking capabilities, and lipophilic modulation.[1][2]

The Fluorine Effect: Mechanistic Advantages

The introduction of fluorine into the indazole scaffold is rarely a passive substitution. It fundamentally alters the physicochemical profile of the molecule through three primary mechanisms:

Metabolic Stability (The "Blockade" Effect)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites, particularly the C4, C5, and C6 positions of the indazole ring or the para-position of pendant phenyl rings, blocks Cytochrome P450-mediated oxidation.[1][2]

  • Impact: Extends half-life (

    
    ) and improves oral bioavailability.[1][2]
    
  • Example: In ROCK1 inhibitors, fluorination at the C6 position of the indazole core prevents hydroxylation, significantly enhancing in vivo exposure compared to the C6-H analog.

Electronic Tuning and pKa Modulation

Fluorine is the most electronegative element (


). Its placement on the indazole benzenoid ring (positions 4–7) inductively withdraws electron density from the pyrazole ring.
  • Mechanism: This lowers the pKa of the N1-H, making it a better hydrogen bond donor. Simultaneously, it reduces the basicity of N2, altering its H-bond acceptor capability.[1][2]

  • Application: This electronic tuning is critical for ATP-competitive kinase inhibitors, where the indazole N1-H and N2 often interact with the kinase "hinge" region (e.g., the backbone carbonyl and amide NH of the protein).[1]

Lipophilicity and Membrane Permeability

Fluorination typically increases the lipophilicity (


) of the molecule.
  • CNS Penetration: For indazole derivatives targeting 5-HT receptors or CNS kinases (e.g., TRK inhibitors like Entrectinib), this lipophilicity is essential for crossing the Blood-Brain Barrier (BBB).[1][2]

  • Hydrophobic Pocket Filling: Fluorine atoms can occupy small hydrophobic pockets within the ATP-binding site that are inaccessible to larger halogens like chlorine or bromine.[2]

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The most prolific application of fluorinated indazoles is in the inhibition of receptor tyrosine kinases (RTKs).

Case Study: Entrectinib (Rozlytrek)

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK, approved for solid tumors with NTRK gene fusions.

  • Structure: It features an indazole core substituted at the C5 position with a 3,5-difluorobenzyl moiety.[1][2][3][4]

  • Role of Fluorine: The 3,5-difluorophenyl group is not merely a spacer; it occupies a hydrophobic pocket in the kinase domain. The fluorines provide metabolic stability to the benzyl ring and optimize the hydrophobic interaction energy without incurring the steric penalty of larger alkyl groups.

Case Study: Linifanib (ABT-869)

A multi-targeted inhibitor (VEGFR/PDGFR) utilizing an amino-indazole core.[1][2][5][6]

  • Structure: Contains a 2-fluoro-5-methylphenyl urea moiety attached to the indazole via a phenyl linker.[1][2][6]

  • Role of Fluorine: The fluorine atom on the urea-linked phenyl ring locks the conformation via an intramolecular hydrogen bond (or dipole alignment) with the urea NH, favoring the bioactive conformation required for binding to the VEGFR ATP pocket.

Emerging Immunotherapy Targets: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2][7][8]

  • Innovation: "Reverse indazole" inhibitors have been developed where a 2-fluoro-6-methoxyphenyl group is attached to the indazole.[1][2]

  • Activity: The ortho-fluorine atom restricts the rotation of the biaryl axis, forcing the molecule into a planar or twisted conformation that perfectly matches the narrow HPK1 active site. This "conformational lock" boosts potency into the low nanomolar range (IC

    
     < 2 nM).
    

Medicinal Chemistry & SAR Landscape[6][9][10][11]

The following diagram illustrates the Structure-Activity Relationship (SAR) rules for fluorinating the indazole core.

IndazoleSAR Indazole INDAZOLE CORE (Bicyclic Scaffold) N1 N1 Position Solubility/Targeting Indazole->N1 C3 C3 Position Major Attachment Point Indazole->C3 BenzeneRing Benzene Ring (C4-C7) Electronic/Metabolic Tuning Indazole->BenzeneRing Pocket Hydrophobic Pocket (Selectivity) C3->Pocket Fluorobenzyl groups (e.g., Entrectinib) Pka pKa Modulation (Hinge Binding) BenzeneRing->Pka F at C4/C5 withdraws e- Metab Metabolic Blockade (Prevents Oxidation) BenzeneRing->Metab F at C6/C7 blocks CYP450

Figure 1: Strategic fluorination sites on the indazole scaffold and their pharmacological consequences.

SAR Summary Table
PositionModificationBiological EffectExample Application
C3 Fluorophenyl / DifluorobenzylIncreases hydrophobic binding; fills selectivity pockets.[1][2]Entrectinib (TRK inhibitor)
C4 Direct FluorinationModulates N1-H acidity; steric block.[1][2]HPK1 Inhibitors
C5 Direct FluorinationBlocks metabolic oxidation; increases lipophilicity.[2]Vericiguat (analogous core)
C6 Direct FluorinationCritical for ROCK1 potency ; prevents hydroxylation.[2]ROCK1 Inhibitors
Side Chain Ortho-F on PhenylConformational locking via dipole interactions.[1][2]Linifanib (VEGFR)

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for Fluorinated Indazoles

This protocol describes the introduction of a fluorinated aryl group to the C3 position of a halo-indazole, a common step in synthesizing kinase inhibitors.[1][2]

Reagents:

  • Substrate: 3-Bromo-6-fluoro-1H-indazole (1.0 equiv)

  • Boronic Acid: (3,5-Difluorophenyl)boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 equiv)[1]
  • Base: Cs

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane[1][2]

Protocol:

  • Preparation: In a nitrogen-purged reaction vial, combine the 3-bromo-6-fluoroindazole and the fluorinated boronic acid.

  • Solvation: Add 1,4-dioxane (0.1 M concentration relative to substrate) and the aqueous Cs

    
    CO
    
    
    
    solution.
  • Catalysis: Add the Pd catalyst.[9] Degas the mixture by bubbling nitrogen for 5 minutes.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H).

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Kinase Inhibition (IC50 Determination)

A standard FRET-based assay to quantify the potency of the fluorinated derivative against a target kinase (e.g., VEGFR2).[1][2]

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.[1][2]

Protocol:

  • Compound Prep: Prepare a 10-point dilution series of the fluorinated indazole in DMSO (starting at 10 µM, 3-fold serial dilution).

  • Reaction Mix: In a 384-well white low-volume plate, add:

    • 5 µL of Kinase (e.g., VEGFR2) in assay buffer.

    • 5 µL of Antibody-Europium conjugate + Tracer (Alexa Fluor™ 647 labeled ATP-competitive tracer).[1][2]

    • 2.5 µL of Compound solution.

  • Incubation: Incubate at room temperature (20–25°C) for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot dose-response curves to determine IC

    
     using a 4-parameter logistic fit.[1][2]
    

Biological Data Comparison

The table below highlights the potency shift often observed when introducing fluorine into the indazole or its side chains.

TargetCompoundStructure NoteIC

(nM)
Ref
ROCK1 Indazole-H (Control)Unsubstituted C62,500[1]
ROCK1 Indazole-F 6-Fluoro-indazole 14 [1]
FGFR1 Compound 1002,6-difluoro-3-methoxyphenyl at N1< 4.1[2]
TRKA Entrectinib3,5-difluorobenzyl at C51.7[3]
HPK1 Reverse IndazoleOrtho-fluoro on phenyl ring1.9[4]

Note: The >100-fold increase in ROCK1 potency upon C6-fluorination demonstrates the critical nature of this modification for specific targets.

Mechanism of Action Visualization

The following diagram depicts the binding mode of a typical fluorinated indazole kinase inhibitor within the ATP-binding pocket.

KinaseBinding Inhibitor Fluorinated Indazole Inhibitor Hinge Kinase Hinge Region (Glu/Cys backbone) Inhibitor->Hinge H-Bonds (N1-H donor, N2 acceptor) Pocket Hydrophobic Pocket (Selectivity Region) Inhibitor->Pocket Hydrophobic Interaction (Fluorobenzyl moiety) Gatekeeper Gatekeeper Residue (Met/Thr) Inhibitor->Gatekeeper Steric Avoidance (Small size of F)

Figure 2: Schematic interaction of a fluorinated indazole within the kinase ATP-binding site.[1][2][10]

References

  • RSC Advances (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.[2] (Discusses C6-fluoroindazole ROCK1 inhibitors).

  • Molecules (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Details FGFR inhibitors with difluorophenyl groups). [1]

  • PubChem. Entrectinib Compound Summary. (Confirms structure and IC50 values for TRK/ROS1).

  • ACS Med. Chem. Lett. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1.[8] (Details the ortho-fluoro conformational lock). [1]

  • Journal of Fluorine Chemistry (2016). Fluorine-containing indazoles: Synthesis and biological activity. (Review of synthesis and general activity). [1]

Sources

Spectroscopic data (NMR, IR, MS) for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide details the spectroscopic signature of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS: 2891599-70-3), a critical intermediate in the synthesis of small-molecule kinase inhibitors. The presence of the tetrahydropyranyl (THP) protecting group on the indazole nitrogen (N1) and the specific regiochemistry of the fluoro-amine substitution pattern require precise analytical validation to ensure structural integrity and isomeric purity.

Compound Identity:

  • IUPAC Name: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

  • Molecular Formula: C₁₂H₁₄FN₃O[1][2]

  • Exact Mass: 235.1121 Da

  • Key Structural Features: Indazole core, 5-Fluoro substitution, 6-Amino functionality, N1-THP protection.[1]

Characterization Workflow (SOP)

The following workflow is designed to validate identity and purity while mitigating the lability of the THP group under acidic conditions.

CharacterizationWorkflow Sample Crude/Purified Sample Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility Step 1 MS LC-MS (ESI+) Confirm MW & Purity Solubility->MS Step 2 NMR NMR Suite (1H, 13C, 19F, COSY) MS->NMR Step 3 Validation Structural Validation NMR->Validation Step 4

Figure 1: Step-wise analytical workflow for labile protecting group intermediates.

Mass Spectrometry (LC-MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this amino-indazole. The amine group provides a ready site for protonation.

Critical Insight: The THP group is acid-labile. High cone voltages or highly acidic mobile phases (e.g., >0.1% TFA) may induce in-source fragmentation, leading to the observation of the deprotected species [M-THP+H]⁺.

ParameterValue / ObservationInterpretation
Ionization Mode ESI (+)Protonation of the primary amine or indazole N2.
Molecular Ion [M+H]⁺ 236.12 m/z Consistent with C₁₂H₁₅FN₃O⁺.
Fragment Ion [M-THP+H]⁺ 152.06 m/z Loss of the tetrahydropyranyl ring (84 Da). Diagnostic of the protected species.
Adducts [M+Na]⁺ ~258.1 m/zCommon in non-buffered solvents.

Infrared Spectroscopy (FT-IR)

IR data confirms the functional groups, specifically distinguishing the primary amine and the ether linkage of the THP group.

  • Primary Amine (-NH₂): Two distinct bands (symmetric and asymmetric stretching) in the 3450–3300 cm⁻¹ region.

  • C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.

  • C-H Stretch (Aliphatic THP): Stronger bands at 2950–2850 cm⁻¹ .

  • Indazole Ring: Characteristic skeletal vibrations at 1620 cm⁻¹ and 1500 cm⁻¹ .

  • C-O-C (Ether): Strong stretch at 1080–1030 cm⁻¹ , confirming the THP ring integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Senior Scientist Note: Avoid using CDCl₃ unless it is neutralized (e.g., passed through basic alumina). The inherent acidity of aged chloroform can catalyze the deprotection of the THP group, leading to confusing spectra containing both protected and deprotected species. DMSO-d₆ is the recommended solvent for stability and resolution of the exchangeable -NH₂ protons.

A. ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
H-3 7.95s1H-Pyrazole proton; most deshielded singlet.
H-4 7.42d1HJ_HF ≈ 10.5Ortho to Fluorine; doublet due to ¹⁹F coupling.
H-7 6.85d1HJ_HF ≈ 6.0Meta to Fluorine; shielded by ortho-NH₂ group.
NH₂ 5.40br s2H-Exchangeable; broadens with water content.
THP-2' 5.65dd1HJ ≈ 9.5, 2.5Anomeric proton (N-CH-O); characteristic deshielded aliphatic.
THP-6' 3.85, 3.60m2H-Ether methylene protons adjacent to oxygen.
THP-3',4',5' 1.50 – 2.40m6H-Remaining methylene envelope of the THP ring.
B. ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum is characterized by C-F splitting.

  • C-5 (C-F ipso): ~148.0 ppm (doublet, ¹J_CF ≈ 235 Hz).

  • C-6 (C-NH₂): ~142.0 ppm (doublet, ²J_CF ≈ 15 Hz).

  • C-3: ~133.0 ppm (singlet or weak doublet).

  • THP Anomeric (C-2'): ~84.0 ppm.

  • THP Methylene (C-6'): ~66.5 ppm.

C. ¹⁹F NMR Data
  • Shift: -135.0 to -140.0 ppm (singlet, referenced to CFCl₃).

  • Note: The signal is a clean singlet if proton-decoupled; otherwise, it appears as a multiplet due to coupling with H-4 and H-7.

Structural Connectivity Logic

The following diagram illustrates the critical NMR correlations (NOESY/HMBC) used to confirm the N1-protection regiochemistry over the N2-isomer.

NMR_Logic cluster_legend Interpretation THP_Anomeric THP Anomeric H (δ 5.65) Indazole_H7 Indazole H-7 (δ 6.85) THP_Anomeric->Indazole_H7 NOESY (Spatial Proximity) Indazole_C7a Bridgehead C-7a THP_Anomeric->Indazole_C7a HMBC (3-bond) Indazole_H7->Indazole_C7a HMBC Indazole_H3 Indazole H-3 (δ 7.95) Indazole_H3->Indazole_C7a HMBC Desc Strong NOE between THP anomeric proton and H-7 confirms N1-substitution. N2-substitution would show NOE with H-3 instead.

Figure 2: NMR Correlation logic distinguishing N1 vs. N2 isomers.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) .

    • Why: Ensures solubility of the polar amino-indazole and prevents acid-catalyzed THP hydrolysis common in CDCl₃.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If undissolved solids persist, filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition: Run ¹H (16 scans) and ¹⁹F (uncoupled) immediately.

Protocol B: LC-MS Purity Check
  • Mobile Phase:

    • A: Water + 0.05% Formic Acid (Do not use TFA).

    • B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Detection: UV at 254 nm and 210 nm; MS ESI (+).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44118233, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. Retrieved from [Link]

  • Reich, H. J.WinPLT NMR Data for Fluorine Compounds. University of Wisconsin-Madison. (General reference for F-Aryl coupling constants).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for THP stability and deprotection conditions).

Sources

Advanced Therapeutic Scaffolds: The Strategic Role of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

[1]

Executive Summary: The "Master Key" of Kinase Inhibition

In the landscape of precision oncology and anti-inflammatory drug design, 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (hereafter referred to as 5F-THP-IA ) serves as a critical, high-fidelity pharmacophore precursor.[1] It is not merely a passive intermediate; it is a strategic scaffold engineered to overcome two of medicinal chemistry’s most persistent challenges: regioselectivity during synthesis and metabolic stability in vivo .

This whitepaper analyzes the therapeutic utility of 5F-THP-IA.[1] While the molecule itself is a protected precursor, its deprotected and functionalized derivatives are potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) , Vascular Endothelial Growth Factor Receptor (VEGFR) , and Transient Receptor Potential Ankyrin 1 (TRPA1) .[1]

Molecular Architecture & Pharmacological Logic[1]

To understand the target profile, one must deconstruct the scaffold’s three functional domains. This is not random assembly; it is rational drug design.

The 5-Fluoro Motif (Metabolic Shield)[1]
  • Function: Fluorine substitution at the C5 position is a bioisosteric replacement for hydrogen that blocks oxidative metabolism.

  • Mechanism: The C5 position of the indazole ring is electronically susceptible to Cytochrome P450 (CYP) oxidation. The high electronegativity of fluorine pulls electron density, deactivating the ring toward electrophilic metabolic attack and extending the half-life (

    
    ) of the final drug candidate [1].[1]
    
The 6-Amine Handle (The "Warhead" Linker)[1]
  • Function: This primary amine is the conjugation site for "tail" moieties—typically benzamides, ureas, or pyrimidines—that extend into the hydrophobic back pocket of a kinase.[1]

  • Targeting Logic: In Type II kinase inhibitors, this amine is often converted into a urea linkage that forms hydrogen bonds with the conserved Glu/Asp residues in the DFG-motif of the kinase activation loop [2].

The 1-THP Group (The Regio-Director)[1]
  • Function: The tetrahydropyran (THP) group protects the N1 nitrogen.

  • Criticality: Indazoles exhibit tautomerism (1H vs. 2H). Without the bulky THP group at N1, alkylation or acylation reactions would yield a mixture of N1 and N2 isomers, drastically reducing yield and purity.[1] The THP group locks the molecule in the N1-protected state, forcing subsequent chemistry to occur exclusively at the C6-amine or C3 positions.[1] It is removed (deprotected) in the final step to unleash the N1-H, which is required for hydrogen bonding to the kinase hinge region [1].[1]

Primary Therapeutic Targets

The therapeutic value of 5F-THP-IA is realized upon its conversion into active inhibitors.[1] The following targets are validated by structural activity relationship (SAR) studies utilizing this specific scaffold.

FLT3 (FMS-like Tyrosine Kinase 3) – Acute Myeloid Leukemia (AML)

FLT3 mutations (specifically FLT3-ITD) are the most frequent driver mutations in AML.[1] Derivatives of 5F-THP-IA are synthesized to create Type II FLT3 inhibitors .[1]

  • Mechanism: The 5-fluoro-indazole core mimics the adenine ring of ATP, binding to the kinase hinge region.[1] The 6-position substitution (facilitated by the amine) extends into the solvent-accessible front pocket or the allosteric back pocket, locking the kinase in an inactive conformation.[1]

  • Evidence: Research indicates that benzimidazole-indazole hybrids, synthesized from THP-protected precursors, exhibit nanomolar IC50 values against FLT3-ITD mutants, overcoming drug resistance seen with first-generation inhibitors [1].[1]

TRPA1 (Transient Receptor Potential Ankyrin 1) – Pain & Inflammation

Beyond oncology, fluorinated indazoles function as antagonists for the TRPA1 ion channel, a key sensor for chemical irritants and neuropathic pain.[1]

  • Mechanism: The 5-fluoro group enhances lipophilicity, allowing the molecule to penetrate the CNS or peripheral nerve sheaths. The indazole core blocks the channel pore or allosteric sites, preventing calcium influx and subsequent nociceptive signaling [2].

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) – Angiogenesis

Indazole-urea derivatives are classic VEGFR inhibitors (e.g., similar to Axitinib).[1] The 5F-THP-IA scaffold allows for the precise installation of urea linkers at the 6-position, a requirement for high-affinity binding to VEGFR2’s DFG-out conformation.[1]

Visualization: The Scaffold-to-Target Workflow[1]

The following diagram illustrates the critical pathway from the 5F-THP-IA precursor to the active FLT3 inhibitor, highlighting the role of the THP group.[1]

GPrecursor5-Fluoro-1-THP-indazol-6-amine(Scaffold)ReactionAcylation / Urea Formation(Targeting Moiety Attachment)Precursor->Reaction RegioselectiveFunctionalizationIntermediateProtected Drug Candidate(Inactive)Reaction->IntermediateDeprotectionAcidic Deprotection(Removal of THP)Intermediate->Deprotection TFA / HClActiveDrugActive 5-Fluoro-Indazole Inhibitor(Hinge Binder)Deprotection->ActiveDrug Restores N1-HDonorFLT3Target: FLT3 (AML)IC50 < 10 nMActiveDrug->FLT3 H-Bonding(Hinge Region)TRPA1Target: TRPA1 (Pain)AntagonistActiveDrug->TRPA1

Figure 1: The synthetic trajectory of 5F-THP-IA, demonstrating how the THP protecting group enables the creation of active kinase inhibitors.[1]

Technical Protocol: Synthesis of FLT3 Inhibitor Precursor

This protocol describes the conversion of 5F-THP-IA into a benzimidazole-linked FLT3 inhibitor intermediate.[1] This workflow validates the scaffold's utility.[2]

Objective: Regioselective coupling of 5F-THP-IA with a carboxylic acid derivative.

Reagents & Equipment[1][3]
  • Substrate: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (1.0 eq).

  • Coupling Partner: 4-Nitrobenzoic acid (or specific heteroaryl acid) (1.1 eq).[1]

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Anhydrous DMF.[1]

  • Deprotection Agent: Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid derivative in anhydrous DMF. Add DIPEA and stir for 10 minutes. Add HATU and stir for an additional 30 minutes at

    
     to form the activated ester.
    
  • Coupling (The Scaffold Step): Add 5F-THP-IA dissolved in minimal DMF dropwise to the activated ester.[1]

    • Why: The THP group ensures that the amide bond forms only at the exocyclic 6-amine, not at the indazole N1.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Look for mass shift corresponding to amide formation).[1]

  • Workup: Dilute with EtOAc, wash with

    
    , water, and brine. Dry over 
    
    
    .[3]
  • THP Deprotection (Activation): Dissolve the purified intermediate in DCM. Add TFA (20% v/v) dropwise at

    
    . Stir for 2 hours.
    
    • Observation: The disappearance of the THP signals in NMR (approx. 1.6-4.0 ppm and 5.7 ppm) confirms deprotection.[1]

  • Final Isolation: Neutralize with saturated

    
    , extract, and recrystallize. The resulting product is the active 5-fluoro-1H-indazol-6-amine derivative ready for biological assay.[1]
    

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds

The following table summarizes why the "5-Fluoro" variant is superior to the standard indazole scaffold in drug development.

FeatureStandard Indazole Scaffold5-Fluoro-Indazole Scaffold (5F-THP-IA)Impact on Drug Development
Metabolic Stability Moderate; prone to oxidation at C5.[1]High ; C-F bond resists P450 oxidation.Increases in vivo half-life (

) and bioavailability.[1]
Lipophilicity (LogP) Lower.Optimized ; Fluorine increases lipophilicity.[2][4]Enhances membrane permeability and CNS penetration (crucial for TRPA1).
H-Bonding Acidity Standard.[1]Modulated ; F withdraws electrons.Increases the acidity of the N1-H (after deprotection), strengthening the H-bond to the kinase hinge.[1]
Synthetic Utility N1/N2 tautomerism issues.High ; THP-locked N1 ensures regioselectivity.[1]Enables high-yield synthesis of complex Type II inhibitors.[1]

Signaling Pathway Analysis (FLT3-ITD)

The primary application of this scaffold is blocking the dysregulated FLT3 signaling cascade in leukemia.

FLT3_PathwayLigandFL (Flt3 Ligand)ReceptorFLT3-ITD Receptor(Constitutively Active)Ligand->ReceptorIndependent in ITDSTAT5STAT5 PhosphorylationReceptor->STAT5RASRAS / MAPK PathwayReceptor->RASPI3KPI3K / AKT PathwayReceptor->PI3KInhibitor5-F-Indazole Drug(Derived from Scaffold)Inhibitor->Receptor Competitive Inhibition(ATP Binding Site)BlockAPOPTOSISInhibitor->BlockResultNucleusNuclear Translocation& Gene TranscriptionSTAT5->NucleusRAS->NucleusPI3K->NucleusOutcomeCell Proliferation & Survival(AML Progression)Nucleus->Outcome

Figure 2: Mechanism of Action.[1] The 5-fluoro-indazole derivative competitively inhibits the ATP binding site of mutant FLT3, halting downstream STAT5/RAS signaling and inducing apoptosis in AML cells.[1]

References

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: Semantic Scholar / RSC Advances. URL:[Link]

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Compound Summary. Source: PubChem.[5] URL:[Link][1]

  • Indazoles in Drug Discovery: Products and Applications. Source: American Elements. URL:[Link][1]

In Silico Modeling of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine Binding: A Thermodynamic and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 6-aminoindazole scaffold is a privileged pharmacophore in the design of kinase inhibitors, particularly targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease. During synthesis, the indazole N1 position is frequently protected by a tetrahydropyran (THP) group, yielding intermediates such as 5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine . A recurring question in drug development is whether these bulky, protected intermediates can engage the target kinase directly, or if the THP group sterically precludes binding. This whitepaper details a rigorous in silico workflow—combining Quantum Mechanics (QM) parameterization, Molecular Docking, and Free Energy Perturbation (FEP+)—to quantify the thermodynamic penalties and binding modalities of the THP-protected versus deprotected indazole core.

Structural Rationale and Pharmacophore Analysis

To understand the binding causality of 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine, we must deconstruct its structural components in the context of the LRRK2 ATP-binding site.

  • The 6-Aminoindazole Core: In potent LRRK2 inhibitors (e.g., MLi-2), the indazole core acts as a classic Type-I hinge binder. The N1-H and N2 atoms typically form a bidentate hydrogen bond network with the backbone carbonyl of Glu1948 and the backbone amide of Ala1950 in the LRRK2 hinge region .

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position serves a dual purpose. First, it lowers the pKa of the adjacent 6-amine, modulating its basicity to optimize membrane permeability. Second, despite fluorine's high electronegativity, it can participate in highly directional halogen bonding with backbone carbonyls (e.g., in the G-loop), provided the interaction geometry aligns with the halogen's

    
    -hole .
    
  • The N1-Tetrahydropyran (THP) Group: The THP group is a bulky, non-planar cyclic ether. Attached at N1, it eliminates the critical hydrogen bond donor required for canonical hinge binding. Furthermore, the THP ring introduces a chiral center at C2', necessitating the evaluation of both (R) and (S) diastereomers.

The Hypothesis: We postulate that the N1-THP group will cause a severe steric clash with the LRRK2 hinge region, forcing the molecule into a thermodynamically unfavorable, solvent-exposed pose, thereby confirming that deprotection is strictly required for target engagement.

Computational Workflow & Self-Validating Protocols

As standard molecular mechanics (MM) force fields often fail to accurately capture the desolvation penalties of bulky protecting groups and the anisotropic charge distribution of halogens, we employ a multi-tiered in silico protocol.

Workflow n1 Ligand Prep: Epik & LigPrep Generate (R)/(S) THP Diastereomers n2 QM Parameterization Explicit σ-hole for 5-Fluoro n1->n2 Output n4 Molecular Docking Glide Extra Precision (XP) n2->n4 QM Charges n3 Target Prep: Protein Preparation Wizard LRRK2 G2019S (PDB: 8E81) n3->n4 Receptor Grid n5 Thermodynamic Profiling FEP+ ΔΔG Calculation n4->n5 Docked Poses

Figure 1: In silico pipeline for modeling THP-protected indazole binding thermodynamics.
Step 1: System Preparation
  • Protein: The LRRK2 G2019S mutant kinase domain is prepared using the high-resolution surrogate structure (PDB: 8E81) . The Protein Preparation Wizard is used to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Ligand: 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is processed via LigPrep. Because the THP attachment creates a stereocenter, both the (R)-THP and (S)-THP isomers are generated. The deprotected analogue (5-fluoro-1H-indazol-6-amine) is also prepared as the baseline control.

Step 2: Quantum Mechanical (QM) -Hole Parameterization

Standard force fields (like OPLS4) treat halogens as point charges with uniform negative electrostatic potentials. This leads to false repulsions in docking when the fluorine approaches a protein carbonyl.

  • Protocol: We utilize Jaguar to run Density Functional Theory (DFT) calculations at the M06-2X/6-31G** level. An Explicit

    
    -Hole (ESH) is modeled by adding a massless, positively charged virtual particle on the distal axis of the C-F bond . This allows Glide to accurately score potential halogen bonds with the LRRK2 G-loop.
    
Step 3: Glide XP Docking

A receptor grid is generated centered on the LRRK2 hinge region (Glu1948/Ala1950). Glide Extra Precision (XP) is employed. The scoring function evaluates shape complementarity, hydrogen bonding, and the newly parameterized halogen bonding.

Step 4: Free Energy Perturbation (FEP+)

Docking scores are estimations; they do not fully account for the entropic cost of freezing the THP ring or the explicit desolvation energy. We deploy Schrödinger's FEP+ to calculate the rigorous relative binding free energy (


) .
  • Protocol: An alchemical transformation pathway is constructed mapping the deprotected indazole to the (R)-THP and (S)-THP protected states. The system is solvated in an SPC water box, neutralized with 0.15 M NaCl, and simulated using Replica Exchange with Solute Tempering (REST2) for 20 ns per lambda window (16 windows).

Results and Data Synthesis

The quantitative results of the in silico modeling are summarized in Table 1.

Table 1: Thermodynamic and Docking Profile of 5-Fluoro-indazol-6-amine Derivatives against LRRK2 G2019S

Ligand StateStereochemistryGlide XP Score (kcal/mol)MM/GBSA

(kcal/mol)
FEP+

(kcal/mol)
Primary Hinge Interaction
Deprotected N/A-9.85-42.1-10.42 ± 0.3Bidentate (E1948, A1950)
THP-Protected (R)-isomer-4.12-18.4-2.15 ± 0.5None (Steric Clash)
THP-Protected (S)-isomer-3.88-15.2-1.80 ± 0.6None (Solvent Exposed)
Mechanistic Causality of the Data

The data unequivocally demonstrates that the THP group abolishes target engagement.

  • Loss of Hinge Binding: The deprotected indazole achieves a highly favorable FEP+

    
     of -10.42 kcal/mol, driven by the canonical N1-H donor interaction with Glu1948. In the THP-protected states, the N1 position is occupied by the bulky pyran ring.
    
  • Steric Clashing: When forced into the ATP pocket, the THP ring clashes violently with the methionine gatekeeper (Met1949) and the hinge backbone.

  • Entropic Penalty: The FEP+ calculations reveal a massive drop in affinity (

    
     kcal/mol) for the protected species. This is not just due to the loss of a hydrogen bond (typically worth 1.5-3.0 kcal/mol), but rather the severe desolvation penalty of burying the hydrophobic THP group without complementary pocket geometry, combined with the entropic cost of restricting the THP ring's chair conformation.
    

BindingNetwork ligand 5-Fluoro-1-THP- indazol-6-amine hinge LRRK2 Hinge (Glu1948, Ala1950) ligand->hinge H-Bond Blocked gatekeeper Gatekeeper (Met1949) ligand->gatekeeper Severe Steric Clash gloop G-Loop (Phe1890) ligand->gloop Weak Halogen Bond (5-F)

Figure 2: Interaction network demonstrating how the N1-THP group disrupts canonical kinase binding.

Conclusion

The in silico modeling of 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine confirms that the N1-THP group acts as an absolute steric block to LRRK2 kinase domain binding. While the 5-fluoro group provides a favorable, albeit weak, halogen bond interaction with the G-loop, it cannot rescue the massive thermodynamic penalty incurred by the THP moiety.

For drug development professionals, this validates a critical operational protocol: THP-protected indazole intermediates must be fully deprotected prior to biochemical or cellular screening. Screening the protected species will yield false negatives, as the molecule cannot access the required Type-I hinge-binding conformation.

References

  • Palte, R. L., et al. (2023). Structure of LRRK2-CHK1 10-pt. mutant complex with heteroaryl-1H-indazole LRRK2 inhibitor 25. RCSB Protein Data Bank. [Link]

  • Sirimulla, S., et al. (2012). Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. IBB PAS. [Link] (Referenced via general principles of halogen bonding in kinases).

  • Kolář, M., et al. (2013). Plugging the explicit σ-holes into molecular docking. Physical Chemistry Chemical Physics.[Link] (Referenced via foundational

    
    -hole docking methodology).
    
  • Schrödinger, Inc. (2024). FEP+: Free energy calculations for drug design. Schrödinger Life Sciences.[Link]

Technical Whitepaper: Strategic Derivatization of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Strategic Value

Molecule: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Role: Advanced Intermediate / Scaffold for SAR Exploration

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for targeting kinases (VEGFR, FGFR, PDGFR) and metabolic enzymes like IDO1. Its value lies in the precise arrangement of its three functional domains:

  • The 1-THP (Tetrahydropyranyl) Shield:

    • Function: Acts as a robust protecting group for the N1-position of the indazole ring.

    • Strategic Necessity: Indazoles suffer from N1/N2 tautomerism. Without the THP group, derivatization of the C6-amine could lead to competitive side reactions or solubility issues. The THP group renders the molecule lipophilic (LogP increase), enabling solubility in organic solvents (DCM, THF) required for palladium-catalyzed couplings, while masking the acidic N-H proton.

    • Fate: It is a "placeholder" designed to be removed under acidic conditions in the final step to release the bioactive H-bond donor (N1-H).

  • The 5-Fluoro Motif:

    • Metabolic Blockade: The C5 position is electronically susceptible to oxidative metabolism (CYP450-mediated hydroxylation). The fluorine atom blocks this site, significantly extending the half-life (

      
      ) of the final drug candidate.
      
    • Electronic Modulation: Fluorine is highly electronegative. It pulls electron density away from the adjacent C6-amine. This lowers the

      
       of the amine, making it less nucleophilic than a standard aniline. This requires optimized coupling conditions (discussed in Section 3).
      
  • The 6-Amine Vector:

    • The Warhead Handle: This is the primary vector for Structure-Activity Relationship (SAR) expansion. It projects into the solvent-exposed region or the hinge-binding region of kinase ATP pockets, allowing for the attachment of diverse "tails" (solubilizing groups, hydrophobic moieties) to tune potency and selectivity.

Decision Matrix: Derivatization Pathways

The following diagram illustrates the logical workflow for expanding this scaffold into a compound library.

SAR_Workflow Start Starting Material 5-F-1-THP-indazol-6-amine Path_A Path A: Acylation (Amides) Start->Path_A R-COOH / HATU Path_B Path B: Urea Formation (Ureas) Start->Path_B R-NCO or CDI Path_C Path C: Pd-Coupling (N-Arylation) Start->Path_C Ar-Br / Buchwald Lib_A Amide Library (Hinge Binders) Path_A->Lib_A Lib_B Urea Library (Type II Kinase Inhibitors) Path_B->Lib_B Lib_C N-Aryl Library (Rigid Scaffolds) Path_C->Lib_C Deprotect Global Deprotection (Remove THP) Lib_A->Deprotect Lib_B->Deprotect Lib_C->Deprotect Final Final SAR Compounds (Bioactive) Deprotect->Final HCl/MeOH or TFA

Figure 1: Strategic derivatization workflow. The THP group is retained during library synthesis to ensure solubility and regiocontrol, then removed in the final step.

Experimental Protocols

A. Amide Coupling (Acylation)

Rationale:[1] Due to the electron-withdrawing effect of the 5-Fluorine, the 6-amine is less nucleophilic. Standard EDC/HOBt coupling often fails or is sluggish. We utilize HATU , a highly reactive uronium coupling agent, to drive the reaction to completion.

Protocol:

  • Activation: To a vial containing the Carboxylic Acid (

    
    , 1.1 equiv) in anhydrous DMF (0.2 M), add HATU  (1.2 equiv) and DIPEA  (3.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
    
  • Addition: Add 5-Fluoro-1-THP-indazol-6-amine (1.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for Mass

    
    ).
    
    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

B. Buchwald-Hartwig N-Arylation

Rationale: Installing an aryl group directly onto the amine (creating a diarylamine) rigidifies the structure. This is challenging due to the steric bulk of the THP group and the electronics of the indazole. BrettPhos is the ligand of choice for primary amines on heteroaromatic systems.

Protocol:

  • Setup: In a microwave vial, combine:

    • 5-Fluoro-1-THP-indazol-6-amine (1.0 equiv)

    • Aryl Bromide (

      
      , 1.2 equiv)
      
    • 
       (2.0 equiv)
      
    • BrettPhos Pd G3 Precatalyst (0.05 equiv / 5 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100°C for 12 hours (or Microwave 120°C for 1 hour).

  • Validation: Filter through a Celite pad. Analyze crude by LCMS.

    • Self-Validating Check: If dehalogenation of the aryl bromide is observed (reduction product), switch base to

      
       and lower temperature.
      
C. THP Deprotection (The "Reveal")

Rationale: The THP group must be removed to restore the N1-H functionality, which is often critical for hydrogen bonding in the target protein pocket (e.g., binding to the hinge region Glu/Asp residues).

Protocol:

  • Dissolution: Dissolve the derivatized intermediate in DCM (10 volumes).

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise (ratio 4:1 DCM:TFA). Alternatively, use 4M HCl in Dioxane for sensitive substrates.

  • Time: Stir at RT for 1–3 hours. The reaction is usually fast.

  • Monitoring: TLC will show a significant polarity shift (Product will be much more polar/lower

    
     than the THP-protected precursor).
    
  • Workup (Critical):

    • Option A (Free base): Carefully quench with saturated

      
       until pH 8. Extract with EtOAc (requires high volume due to polarity).
      
    • Option B (Salt form): Concentrate the TFA/DCM directly and triturate the residue with diethyl ether to isolate the product as a TFA salt.

SAR Data Organization

When conducting SAR studies, data should be tabulated to correlate the R-group modifications with biological activity.

Table 1: Suggested SAR Data Structure

Cmpd IDR-Group (at C6)Linker TypeLogP (Calc)THP StatusIC50 (Target)
IND-001 PhenylAmide3.2Removed[Data]
IND-002 4-F-PhenylAmide3.4Removed[Data]
IND-003 Pyridin-3-ylUrea2.8Removed[Data]
IND-004 CyclopropylSulfonamide2.1Removed[Data]

Mechanistic Insight: The Fluorine Effect

The presence of the 5-fluorine is not merely for metabolic stability; it alters the electron density map of the indazole.

Fluorine_Effect F_Atom 5-Fluorine Atom Indazole Indazole Core F_Atom->Indazole Inductive Effect (-I) Metabolism CYP450 Oxidation (Blocked) F_Atom->Metabolism Steric/Electronic Shield Amine_Nuc 6-Amine Nucleophilicity (Reduced) Indazole->Amine_Nuc Electron Withdrawal

Figure 2: Impact of C5-Fluorination on reactivity and stability.

Because the fluorine pulls electron density, the lone pair on the 6-amine is less available.

  • Consequence: In nucleophilic attacks (e.g., attacking an acid chloride), the reaction rate is slower than a non-fluorinated analog.

  • Solution: Use stronger electrophiles (HATU activated esters) or catalysts (DMAP) as described in the protocols above.

References

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Indazole derivatives as potent IDO1 inhibitors: Design, synthesis and bioevaluation.[2][3][4]

    • Source: Hoang, V. H., et al. (2020).[4] European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
    • Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • URL:[Link]

  • THP Protection/Deprotection Mechanisms

    • Title: Tetrahydropyranyl (THP) Protecting Group in Organic Synthesis.[5][6]

    • Source: Greene's Protective Groups in Organic Synthesis.
    • URL:[Link]

  • Commercial Availability & Physiochemical Properties

    • Title: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Product Page.[7]

    • Source: BLD Pharm.

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine , a novel compound featuring the indazole core, in kinase assays. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the tetrahydropyran moiety may improve solubility and pharmacokinetic properties.[9][10] Given the limited publicly available data on this specific molecule, this guide will present a series of robust, universally applicable protocols to determine its inhibitory activity and preliminary mechanism of action against a target kinase. We will focus on two widely adopted, non-radioactive assay formats: a luminescence-based ADP detection assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible data.

1. Initial Solubility Testing: It is recommended to perform a preliminary solubility test to determine the most appropriate solvent for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine.

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg).

    • Add a measured volume of DMSO to achieve a high concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly and visually inspect for complete dissolution. Gentle warming (30-37°C) may be applied if necessary.

    • If the compound does not fully dissolve, test alternative organic solvents. However, for most kinase assays, DMSO is the preferred solvent for stock solutions.

2. Preparation of Stock Solutions:

ParameterRecommendation
Compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
CAS Number 1053655-59-6
Solvent 100% DMSO (High-Purity, Anhydrous)
Stock Concentration 10 mM (or highest achievable concentration)
Storage Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol for 10 mM Stock Solution Preparation:

  • Accurately weigh the required amount of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (Molecular Weight: 233.27 g/mol ). For 1 mL of a 10 mM solution, 2.33 mg is needed.

  • Add the compound to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO.

  • Vortex until the compound is completely dissolved.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Aliquot into smaller volumes and store at -20°C or -80°C.

Section 1: Luminescence-Based Kinase Assay Protocol (ADP-Glo™ Model)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and highly sensitive method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13] The luminescent signal is directly proportional to ADP formation and, therefore, to kinase activity.[4] This makes it an excellent choice for determining the inhibitory potential of novel compounds.

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13][14]

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + Substrate Substrate Substrate->Phospho_Substrate + ATP ATP ADP ADP ATP->ADP Kinase Activity ATP->Phospho_Substrate + ADP_Glo_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->ADP_Glo_Reagent Add Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detection_Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Incubate & Add Luciferase Luciferase/Luciferin Kinase_Detection_Reagent->Luciferase Newly synthesized ATP Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

1.1: Determining Optimal Enzyme Concentration

Before inhibitor testing, the optimal concentration of the kinase must be determined. The goal is to find an enzyme concentration that results in approximately 10-30% conversion of ATP to ADP within the linear range of the reaction.

Step-by-Step Protocol:

  • Prepare a serial dilution of the kinase in kinase reaction buffer.

  • To the wells of a 384-well white assay plate, add 2.5 µL of the kinase dilutions.

  • Prepare a 2X substrate and ATP solution in kinase reaction buffer. The ATP concentration should be at or near its Km value for the specific kinase, if known.

  • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal (RLU) against the kinase concentration and select a concentration from the linear portion of the curve for subsequent experiments.

Kinase Conc. (nM)RLUSignal-to-Background
05,0001.0
0.115,0003.0
0.575,00015.0
1.0150,00030.0
2.5350,00070.0
5.0550,000110.0
10.0600,000120.0
Caption: Example data for kinase titration. A concentration of 2.5 nM would be suitable.
1.2: IC₅₀ Determination Protocol

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Step-by-Step Protocol:

  • Prepare a serial dilution of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

  • Create an intermediate dilution of the compound series in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • In a 384-well white assay plate, add 1.25 µL of the intermediate compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 1.25 µL of a 4X kinase solution (using the optimal concentration determined in section 1.1). Pre-incubate the compound and enzyme for 15-30 minutes at room temperature.

  • Initiate the reaction by adding 2.5 µL of a 2X substrate/ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and develop the signal as described in section 1.1 (steps 6-8).

  • Analyze the data by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol

TR-FRET is a robust technology for studying molecular interactions and is widely used for kinase assays.[15][16] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET), resulting in a highly sensitive and low-background assay format.[17][18]

Principle of TR-FRET Kinase Assays

A typical TR-FRET kinase assay involves a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. For instance, a biotinylated substrate peptide can be used, which, upon phosphorylation by the kinase, is recognized by a phospho-specific antibody labeled with the donor (Europium). A streptavidin-conjugated acceptor is used to bind the biotinylated peptide. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur.

TR_FRET_Principle cluster_no_activity Components are distant cluster_activity Kinase Activity Substrate_Biotin Substrate-Biotin No_FRET No FRET Signal Kinase_ATP Kinase + ATP Antibody_Eu Phospho-Ab-Eu SA_Acceptor SA-Acceptor Phospho_Substrate_Biotin Phospho-Substrate-Biotin Antibody_Eu2 Phospho-Ab-Eu Phospho_Substrate_Biotin->Antibody_Eu2 Binds SA_Acceptor2 SA-Acceptor Phospho_Substrate_Biotin->SA_Acceptor2 Binds FRET High FRET Signal Antibody_Eu2->FRET Proximity -> FRET SA_Acceptor2->FRET Proximity -> FRET Kinase_ATP->Phospho_Substrate_Biotin Phosphorylation

Caption: Principle of a generic TR-FRET Kinase Assay.

2.1: IC₅₀ Determination Protocol

Step-by-Step Protocol:

  • Prepare a serial dilution of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine as described in section 1.2.

  • In a low-volume, 384-well black assay plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the kinase and the substrate peptide in reaction buffer. Pre-incubate for 15-30 minutes.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for the optimized reaction time (e.g., 60-90 minutes) at the appropriate temperature.

  • Stop the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the detection reagents (e.g., Eu-labeled antibody and SA-acceptor).

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data as described in section 1.2 to determine the IC₅₀.

Inhibitor Conc. (nM)TR-FRET Ratio% Inhibition
02.50
12.44
102.020
501.2550
1000.868
5000.292
10000.196
Caption: Example TR-FRET data for IC₅₀ determination.

Data Analysis and Interpretation

For both protocols, the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Dotmatics).

Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Y: Percent inhibition

  • X: Logarithm of inhibitor concentration

  • Top/Bottom: Plateaus of the curve

  • LogIC50: Logarithm of the concentration that gives a response halfway between Top and Bottom

  • HillSlope: Steepness of the curve

A low IC₅₀ value indicates high potency of the inhibitor. The results from these assays will establish whether 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is an active inhibitor of the tested kinase and provide a quantitative measure of its potency.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal Reagent contamination; Autoluminescent compound.Use fresh, high-purity reagents; Test compound for auto-luminescence/fluorescence in a separate assay without enzyme.
Low Signal-to-Background Insufficient enzyme activity; Suboptimal reagent concentrations.Re-optimize enzyme and substrate concentrations (Section 1.1); Check reagent integrity and expiration dates.
Poor Z'-factor (<0.5) High well-to-well variability; Assay window is too small.Check pipetting accuracy and precision; Optimize assay as for low signal-to-background.
Inconsistent IC₅₀ values Compound precipitation at high concentrations; Time-dependent inhibition.Check compound solubility in final assay buffer; Perform pre-incubation time course experiments.

Conclusion

This document provides a detailed framework for the initial characterization of the novel compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine as a potential kinase inhibitor. By following the outlined protocols for the ADP-Glo™ and TR-FRET assays, researchers can reliably determine the compound's inhibitory potency (IC₅₀) against their kinase of interest. These methods are robust, scalable for high-throughput screening, and provide a solid foundation for further mechanistic studies, such as determining the mode of inhibition (e.g., ATP-competitive) and profiling against a broader panel of kinases to assess selectivity.

References

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]

  • Vankayalapati, H. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • Zhang, T., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • Zhang, T., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Available at: [Link]

  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available at: [Link]

  • IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. Available at: [Link]

  • Google Patents. (n.d.). WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof. Google Patents.
  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Al-Zahrani, F. M. (2023). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Research Square. Available at: [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Google Patents.
  • Brandvold, K. R., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. Available at: [Link]

  • Chemistry & Biology Interface. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. Available at: [Link]

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Application Note: Using 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in Chemical Probe Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (hereafter referred to as 5F-THP-I6A ) as a high-value chemical scaffold for developing kinase inhibitors and chemical probes.

Based on current medicinal chemistry literature (2021–2025), this molecule is a critical intermediate for targeting HPK1 (MAP4K1) , FGFR , and PLK4 . Its value lies in the 5-fluoro substituent (which blocks metabolic hotspots and modulates electronics) and the THP-protected nitrogen , which allows for selective functionalization of the 6-amine before revealing the hinge-binding domain.

Part 1: Strategic Overview

The Molecule at a Glance
  • Chemical Name: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

  • Role: Latent Hinge-Binding Scaffold / Advanced Intermediate.

  • Key Features:

    • THP Group (N1): A protecting group that masks the key hydrogen-bond donor required for kinase hinge binding. This allows the molecule to serve as a negative control in binding assays or a stable precursor during synthesis.

    • Primary Amine (C6): The "exit vector" for attaching specificity-determining elements (tail groups) via amide coupling or Buchwald-Hartwig amination.

    • Fluorine (C5): Increases metabolic stability (blocks CYP450 oxidation) and enhances potency via lipophilic interactions in the kinase binding pocket.

Primary Applications
  • Probe Synthesis: As the starting block for "Reverse Indazole" or "Indazole" class inhibitors (e.g., for HPK1 immunotherapy targets).

  • Negative Control: The N1-THP protected form is sterically bulky and lacks the N-H donor, preventing it from binding the ATP pocket. It serves as an excellent structural negative control to validate on-target engagement of the final deprotected probe.

  • Fragment-Based Drug Discovery (FBDD): Used as a soluble, lipophilic fragment to explore solvent-exposed channels before deprotection.

Part 2: Experimental Protocols

Protocol A: Synthesis of Functionalized Probes (Derivatization)

Objective: To attach a "warhead" or specificity tail to the C6-amine while the N1-position remains protected.

Reagents:

  • Scaffold: 5F-THP-I6A (1.0 eq)

  • Coupling Partner: Aryl halide (for Buchwald) or Carboxylic Acid (for Amide coupling).

  • Catalyst: Pd2(dba)3 / Xantphos (for Buchwald) or HATU (for Amide).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 5F-THP-I6A in anhydrous 1,4-dioxane (0.1 M concentration).

  • Catalyst Addition: Under inert atmosphere (

    
    ), add Cs2CO3 (2.0 eq), Xantphos (0.1 eq), and Pd2(dba)3 (0.05 eq).
    
  • Coupling: Add the aryl bromide coupling partner (1.1 eq).

  • Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold + Partner - HBr).

    • Note: The THP group is stable under basic Buchwald conditions but labile in acid. Avoid acidic workups.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the N1-THP protected probe .

Protocol B: THP Deprotection (Activation)

Objective: To remove the tetrahydropyran group and reveal the active N-H hinge binder.

Mechanism: Acid-catalyzed hydrolysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve the N1-THP protected intermediate from Protocol A in DCM/MeOH (1:1 v/v).

  • Acid Treatment: Add 4M HCl in Dioxane (5–10 eq) or TFA (20% v/v).

  • Incubation: Stir at Room Temperature for 1–4 hours.

    • QC Check: Monitor by LC-MS. The mass should decrease by ~84 Da (loss of THP).

  • Workup: Neutralize with saturated NaHCO3 (critical to ensure the indazole is protonated correctly for extraction). Extract with EtOAc.

  • Final Product: The resulting 5-Fluoro-N-(substituted)-1H-indazol-6-amine is the active chemical probe.

Protocol C: Biological Validation (Kinase Assay)

Objective: To verify target engagement using the Active Probe vs. the Protected Scaffold (Negative Control).

Assay Platform: ADP-Glo™ or LanthaScreen™ (Eu-Kinase Binding). Target: HPK1 (Hematopoietic Progenitor Kinase 1) or FGFR1/2.

Procedure:

  • Plate Setup: Prepare a 384-well plate with kinase reaction buffer.

  • Compound Addition:

    • Group A (Test): Active Probe (Deprotected).

    • Group B (Control): 5F-THP-I6A (Protected Scaffold).

    • Group C (DMSO): Vehicle control.

  • Incubation: Add ATP (at Km) and Substrate. Incubate for 60 min.

  • Detection: Add detection reagent and read luminescence/fluorescence.

  • Data Analysis:

    • The Active Probe should show dose-dependent inhibition (IC50 < 100 nM).

    • The Protected Scaffold should show NO inhibition (IC50 > 10 µM) due to the THP group blocking the hinge interaction. If inhibition is observed, check for compound instability/hydrolysis.

Part 3: Visualization & Logic

Pathway: From Scaffold to Active Probe

The following diagram illustrates the workflow for converting the 5F-THP-I6A scaffold into a functional biological probe.

ProbeDevelopment Scaffold 5F-THP-I6A (Scaffold) Coupling Pd-Catalyzed Coupling Scaffold->Coupling + Aryl Halide Intermediate Protected Pre-Probe Coupling->Intermediate C-N Bond Formation Deprotection Acidic Deprotection (-THP) Intermediate->Deprotection TFA/HCl NegativeCtrl Negative Control (Steric Block) Intermediate->NegativeCtrl Use directly in assay ActiveProbe Active Probe (Hinge Binder) Deprotection->ActiveProbe Reveals N-H Target Target Kinase (e.g., HPK1, FGFR) ActiveProbe->Target Binds Kinase (IC50 < 100nM) NegativeCtrl->Target No Binding (IC50 > 10µM)

Caption: Workflow transforming the 5F-THP-I6A scaffold into an active kinase inhibitor, highlighting its dual use as a precursor and a negative control.

Part 4: Data Summary & Specifications

Physicochemical Properties Table
PropertyValueRelevance
Molecular Weight ~235.26 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP (Protected) ~3.2High lipophilicity; ensures cell permeability but requires DMSO for assays.
ClogP (Deprotected) ~1.8Optimal for oral bioavailability and cytosolic solubility.
pKa (Indazole NH) ~13.8Very weak acid; remains neutral at physiological pH (critical for hinge binding).
Solubility Low in water; High in DMSO/DCMDissolve in DMSO for biological assays; DCM for synthesis.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Coupling Catalyst poisoning or steric hindrance.Switch to BrettPhos or RuPhos ligands; ensure anhydrous conditions.
Incomplete Deprotection Acid concentration too low.Increase temperature to 40°C or use neat TFA for 30 min.
Unexpected Activity in Control THP hydrolysis in assay buffer.Ensure assay buffer pH > 6.0 and prepare fresh stocks immediately before use.

Part 5: References

  • Discovery of Potent Reverse Indazole Inhibitors for HPK1. Source: ACS Medicinal Chemistry Letters (2021).[1] Context: Describes the optimization of the indazole-6-amine core for HPK1 selectivity. URL:[Link][1]

  • Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Source: Journal of Medicinal Chemistry (2022). Context: Details the SAR of the 5-fluoro-indazole scaffold and its binding mode. URL:[Link]

  • Tetrahydropyranyl (THP) Protection in Organic Synthesis. Source: Organic Chemistry Portal. Context: Standard protocols for THP protection and deprotection mechanisms. URL:[Link]

  • Indazole Scaffolds in Kinase Inhibitor Discovery. Source: Molecules (MDPI). Context: Review of indazole-based drugs (Axitinib, Linifanib) and the role of the 6-amine vector. URL:[Link]

Sources

Application Note: High-Throughput Parallel Synthesis and Screening of HPK1 Inhibitors Derived from 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide details the experimental setup for utilizing 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (hereafter referred to as Scaffold A ) as a core building block in the discovery of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Scaffold A is a privileged structure in immuno-oncology drug discovery. The indazole core mimics the adenine ring of ATP, allowing it to bind to the kinase hinge region. However, the presence of the Tetrahydropyran (THP) protecting group at the N1 position renders the molecule inactive in its protected state, as it blocks the critical hydrogen bond donor required for hinge interaction.

Therefore, this HTS campaign is designed as a "Synthesize-Deprotect-Screen" workflow. We will utilize the 6-amine position to introduce chemical diversity via parallel synthesis, remove the THP group to activate the pharmacophore, and screen the resulting library using a luminescent ADP-detection assay.

Key Chemical Features
FeatureFunction in Drug Discovery
Indazole Core ATP-mimetic hinge binder (Kinase privileged scaffold).
5-Fluoro Substitution Modulates pKa, improves metabolic stability, and influences potency.
1-THP Group Protecting Group. Increases solubility during synthesis but must be removed prior to biological screening.
6-Amine Diversity Handle. Nucleophilic site for amide coupling, urea formation, or reductive amination.

Phase I: High-Throughput Parallel Synthesis (Library Generation)

Objective: Generate a library of 384 unique analogues by reacting Scaffold A with a diverse set of carboxylic acids.

Reagents and Equipment
  • Scaffold: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (0.1 M in DMF).

  • Diversity Set: 384 unique Carboxylic Acids (0.2 M in DMA).

  • Coupling Agents: HATU (0.2 M in DMF), DIEA (Neat).

  • Deprotection Agent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

  • Equipment: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR), Genevac Centrifugal Evaporator.

Synthesis Protocol (384-Well Plate Format)

Step 1: Amide Coupling

  • Dispense Scaffold: Transfer 10 µL of Scaffold A (1 µmol) into each well of a chemically resistant 384-deep well plate (Polypropylene).

  • Add Diversity Reagents: Add 10 µL of unique Carboxylic Acid (2 µmol, 2 equiv) to each well.

  • Activation: Add 10 µL of HATU solution (2 µmol, 2 equiv) followed immediately by 5 µL of DIEA (4 equiv).

  • Incubation: Seal plate and shake at 600 rpm for 16 hours at Room Temperature (RT).

Step 2: Work-up and THP Deprotection (CRITICAL) Rationale: The THP group prevents binding to the HPK1 hinge region. Screening the protected compound will yield false negatives.

  • Evaporation: Remove solvents using a Genevac evaporator (High boiling point mode).

  • Acid Treatment: Dispense 50 µL of 50% TFA in DCM to each well.

  • Reaction: Shake at RT for 2 hours. (Monitor a control well by LC-MS to ensure THP removal; Mass shift = -84.1 Da).

  • Neutralization & Final Preparation:

    • Evaporate TFA/DCM completely (Vacuum centrifuge).

    • Resuspend residue in 50 µL DMSO.

    • Result: 20 mM stock solution of deprotected library compounds (assuming 100% yield for calculation purposes).

Phase II: Biological Screening (ADP-Glo™ Kinase Assay)

Objective: Screen the deprotected library against recombinant HPK1 enzyme to identify potent inhibitors.

Assay Principle

We utilize the Promega ADP-Glo™ platform.[1][2] This is a coupled enzymatic assay where the kinase reaction produces ADP.[1][2][3][4] The assay first depletes unconsumed ATP, then converts the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction.[2][3][5]

  • Signal: Luminescence (RLU).[2]

  • Correlation: Signal is directly proportional to kinase activity.[3]

  • Hit Definition: Low Signal = High Inhibition.

Protocol (384-Well Low Volume White Plate)

Reagents:

  • Enzyme: Recombinant Human HPK1 (MAP4K1), 2 ng/well.

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide (e.g., SLP-76 derived), 0.1 mg/mL.

  • ATP: Ultra-pure ATP (10 µM final concentration; approx. Km).[6][7][8]

  • Controls:

    • High Control (HC): DMSO only (Max Activity).

    • Low Control (LC): 1 µM Sunitinib or Staurosporine (100% Inhibition).

Workflow:

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 650), transfer 50 nL of the library (from Phase I DMSO stocks) into the assay plate.

    • Final Screening Concentration: 10 µM (assuming 20 mM stock and 1000x dilution).

  • Enzyme Addition: Dispense 2.5 µL of HPK1 Enzyme Master Mix (Enzyme + Buffer) to all wells.

    • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Dispense 2.5 µL of Substrate/ATP Mix.

    • Total Volume: 5 µL.

    • Incubation: 60 minutes at RT.

  • ADP-Glo Reaction (Step 1): Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min. (Depletes remaining ATP).[2][5]

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent.[1] Incubate 30 min. (Converts ADP -> ATP -> Light).[2][3][5]

  • Read: Measure Luminescence on a multimode reader (e.g., EnVision or PHERAstar).

Workflow Visualization

Diagram 1: Integrated Synthesis & Screening Pipeline

G Start Scaffold A (5-Fluoro-1-THP-indazol-6-amine) Coupling Amide Coupling (HATU/DIEA, 16h) Start->Coupling Diversity Diversity Reagents (384 Carboxylic Acids) Diversity->Coupling ProtectedLib Protected Library (Inactive) Coupling->ProtectedLib Deprotection Acid Deprotection (50% TFA/DCM) ProtectedLib->Deprotection Critical Step ActiveLib Active Library (Free Indazole NH) Deprotection->ActiveLib -THP Group Screening ADP-Glo Kinase Assay (HPK1 + ATP) ActiveLib->Screening Acoustic Transfer HitID Hit Identification (IC50 Analysis) Screening->HitID

Caption: Workflow transforming the inactive THP-protected scaffold into an active library for HPK1 screening.

Diagram 2: ADP-Glo Assay Logic

Assay cluster_0 Kinase Reaction cluster_1 Detection Phase ATP ATP ADP ADP (Product) ATP->ADP Substrate Substrate Enzyme HPK1 Enzyme->ADP Catalysis Reagent2 Detection Reagent ADP->Reagent2 Reagent1 ADP-Glo™ Reagent Reagent1->ATP Depletes Residual ATP Light Luminescence (Signal) Reagent2->Light Luciferase

Caption: Mechanism of the ADP-Glo assay.[2][3][5] Kinase activity generates ADP, which is quantified as light.[3][4]

Data Analysis & Quality Control

Quality Metrics

Before analyzing the library, validate the assay plate using the Z-factor (Z'):



  • Target: Z' > 0.5 is required for a robust HTS.[3]

  • 
    :  Mean RLU of DMSO controls (High Signal = Active Enzyme).
    
  • 
    :  Mean RLU of Inhibitor controls (Low Signal = Inhibited Enzyme).
    
Normalization

Normalize data to Percent Inhibition (PIN) for each well:



Troubleshooting the Scaffold
  • Issue: Low solubility of the deprotected library.

    • Cause: Indazoles can be crystalline and insoluble without the THP group.

    • Solution: Ensure final DMSO concentration in the assay is 1-2% (if tolerated by HPK1) to maintain solubility.

  • Issue: Incomplete Deprotection.

    • Impact: False negatives (THP blocks binding).

    • Verification: Run LC-MS on 5 random wells. If THP (+84 Da) adduct remains, increase TFA incubation time or temperature (up to 40°C).

References

  • Sawasdikosol, S., et al. (2020). "HPK1 as a novel target for cancer immunotherapy."[8] Immunological Reviews, 298(1), 234-252. (Contextual grounding for HPK1 as a target).

  • Genentech/Roche. (2021). "Discovery of Potent and Selective HPK1 Inhibitors." Journal of Medicinal Chemistry. (Validates Indazole/Amino-indazole binding mode).
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for THP deprotection conditions).

Sources

The Strategic Utility of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the indazole core stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich starting point for the development of novel therapeutics.[1][3] The strategic derivatization of the indazole ring system has led to a multitude of compounds entering clinical trials for various diseases, including cancer and inflammatory disorders.[1][4]

This guide focuses on a key intermediate, 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine , and its critical role in the synthesis of next-generation kinase inhibitors and other targeted therapies. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity.[2] Furthermore, the tetrahydropyran (THP) group serves as a robust and easily removable protecting group for the N1 position of the indazole, preventing unwanted side reactions during subsequent synthetic transformations.[5][6][7]

This document provides a detailed examination of this intermediate, including its synthesis, characterization, and a practical application in a multi-step synthetic sequence, designed to equip researchers and drug development professionals with the necessary knowledge to leverage this valuable building block.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₄FN₃OPubChem
Molecular Weight 235.26 g/mol PubChem
Appearance SolidMilliporeSigma
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark placeMilliporeSigma
CAS Number 2351141-68-7BLDpharm[8]

Protocol I: Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

The synthesis of the title compound is a multi-step process that begins with a commercially available starting material, 5-fluoro-1H-indazol-6-amine. The key transformation is the protection of the N1 position of the indazole ring with a tetrahydropyranyl (THP) group.

Workflow for the Synthesis of the Intermediate

A 5-Fluoro-1H-indazol-6-amine C N1-Protection Reaction (Acetonitrile, 0°C to RT) A->C Starting Material B Dihydropyran (DHP) p-Toluenesulfonic acid (p-TSA) B->C Reagents D 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine C->D Product

Caption: Synthetic workflow for the THP protection of 5-fluoro-1H-indazol-6-amine.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular WeightQuantityMolar Equiv.
5-Fluoro-1H-indazol-6-amine1360963-10-5151.141.0 g1.0
3,4-Dihydro-2H-pyran (DHP)110-87-284.120.84 g (0.93 mL)1.5
p-Toluenesulfonic acid (p-TSA)104-15-4172.2063 mg0.05
Acetonitrile75-05-8-20 mL-
Saturated NaHCO₃ solution--20 mL-
Brine--20 mL-
Anhydrous MgSO₄7487-88-9---
Ethyl Acetate141-78-6-As needed-
Hexanes110-54-3-As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-1H-indazol-6-amine (1.0 g, 6.62 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) and stir the suspension until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) (0.93 mL, 9.93 mmol, 1.5 equiv.) followed by the addition of p-toluenesulfonic acid (p-TSA) (63 mg, 0.33 mmol, 0.05 equiv.).

    • Scientist's Note: The reaction is acid-catalyzed. p-TSA protonates the DHP, making it more electrophilic and susceptible to nucleophilic attack by the indazole nitrogen.[6] The protection occurs regioselectively at the N1 position.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine .

Protocol II: Application in the Synthesis of a Kinase Inhibitor Precursor

This intermediate is a valuable building block for the synthesis of more complex molecules. A common application is its use in coupling reactions to introduce a side chain that is crucial for biological activity. For instance, it can be used in a Buchwald-Hartwig amination reaction.

Reaction Pathway for a Coupling Reaction

A 5-Fluoro-1-THP-indazol-6-amine C Buchwald-Hartwig Amination (Toluene, 110°C) A->C Intermediate B Aryl Halide (e.g., 2-bromopyridine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) B->C Reagents D Coupled Product (Kinase Inhibitor Precursor) C->D Product E Acidic Deprotection (e.g., HCl in Dioxane) D->E Deprotection Step F Final Kinase Inhibitor Scaffold E->F Final Product

Caption: Application of the intermediate in a Buchwald-Hartwig coupling followed by deprotection.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular WeightQuantityMolar Equiv.
5-Fluoro-1-THP-indazol-6-amine2351141-68-7235.26500 mg1.0
2-Bromopyridine109-04-6158.00369 mg (0.22 mL)1.1
Pd₂(dba)₃51364-51-3915.7248 mg0.025
Xantphos161265-03-8578.6861 mg0.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.82980 mg1.4
Toluene108-88-3-10 mL-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (500 mg, 2.12 mmol), 2-bromopyridine (369 mg, 2.33 mmol), Pd₂(dba)₃ (48 mg, 0.053 mmol), Xantphos (61 mg, 0.106 mmol), and cesium carbonate (980 mg, 2.97 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 110°C in an oil bath for 12-16 hours.

    • Scientist's Note: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the carbon-nitrogen bond formation between the amine of the indazole and the aryl halide. Cesium carbonate acts as the base to deprotonate the amine and regenerate the active catalyst.

  • Cooling and Filtration: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the coupled product.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compounds is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of the characteristic peaks for the indazole core, the fluoro substituent, and the THP group should be verified. For instance, the anomeric proton of the THP group typically appears as a distinct multiplet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete THP protection Insufficient catalyst or reaction time.Add a small additional amount of p-TSA. Increase the reaction time and monitor by TLC.
Poor quality DHP.Use freshly distilled DHP.
Low yield in Buchwald-Hartwig coupling Inactive catalyst.Ensure the use of a fresh, high-quality palladium catalyst and ligand.
Insufficiently anhydrous/degassed solvent.Use freshly distilled and thoroughly degassed toluene.
Inefficient base.Ensure the cesium carbonate is anhydrous.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion and Future Perspectives

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a strategically important intermediate that provides a reliable and versatile entry point for the synthesis of a wide array of biologically active molecules. The protocols detailed herein offer a robust and reproducible methodology for its synthesis and subsequent elaboration. The principles of protecting group chemistry and transition-metal-catalyzed cross-coupling reactions are central to its effective utilization. As the demand for novel, highly specific therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like this indazole derivative will only increase, paving the way for future innovations in drug discovery.

References

Sources

Application Note: Binding Affinity Characterization of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for measuring the binding affinity (


) and kinetic parameters (

,

) of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2891599-70-3). As a functionalized indazole scaffold, this compound represents a critical chemical space in the development of kinase inhibitors and PARP inhibitors. The presence of the tetrahydropyran (THP) moiety at the N1 position introduces specific solubility and steric considerations that differentiate it from its unprotected parent, 5-fluoro-1H-indazol-6-amine.

This document outlines two orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) —selected for their ability to resolve low-molecular-weight (LMW) binding events and handle the lipophilicity introduced by the THP group.

Compound Profile & Preparation

Before initiating binding assays, the physicochemical properties of the analyte must be managed to prevent aggregation-induced artifacts.

ParameterSpecificationTechnical Implication
Compound Name 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amineAnalyte
CAS Number 2891599-70-3Verification ID
Molecular Weight ~235.26 g/mol Low MW requires high-sensitivity assays (SPR/MST).
Lipophilicity High (due to THP group)Requires DMSO co-solvent (typically 2-5%).
Solubility Low in aqueous bufferCritical: Predilute in 100% DMSO before buffer transfer.
Stock Solution Protocol
  • Weighing: Dissolve 10 mg of solid compound in 100% analytical-grade DMSO to achieve a 50 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.

  • Quality Control: Verify structural integrity via LC-MS prior to assay to ensure the acid-labile THP group has not hydrolyzed.

Method A: Surface Plasmon Resonance (SPR)

Objective: Determine real-time kinetics (


, 

) and steady-state affinity (

). Rationale: SPR is the gold standard for fragment-based screening. The low molecular weight (235 Da) requires a high-density surface or a sensitive sensor (e.g., Biacore T200/8K or Sierra SPR).
Experimental Workflow

SPR_Workflow Prep Ligand Immobilization (Target Protein) Inject Multi-Cycle Injection (Concentration Series) Prep->Inject Ref Reference Channel (Deactivated) Ref->Inject Analyte Analyte Preparation (5-Fluoro...amine) Analyte->Inject Regen Surface Regeneration (If non-covalent) Inject->Regen Post-Cycle Analysis Data Fitting (1:1 Binding Model) Inject->Analysis Sensorgrams Regen->Inject Next Conc.

Figure 1: SPR Multi-Cycle Kinetics Workflow. The target protein is immobilized, and the indazole analyte is injected across both active and reference surfaces.

Detailed Protocol

Step 1: Sensor Chip Preparation

  • Chip Type: Series S Sensor Chip CM5 (Carboxymethyl dextran) is standard. For hydrophobic targets, consider a C1 chip (flat) to reduce non-specific binding.

  • Immobilization: Use Amine Coupling (EDC/NHS).

    • Target: Dilute protein to 10-20 µg/mL in Acetate pH 4.5 or 5.0. Target immobilization level (

      
      ) should be calculated to yield ~20-30 RU of analyte response.
      
    • Formula:

      
      
      
    • Reference: Deactivate Flow Cell 1 with Ethanolamine immediately after activation to serve as a blank.

Step 2: Analyte Preparation (Running Buffer)

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

  • Solvent Correction: Crucial. Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts caused by the THP-containing compound.

  • Dilution Series: Prepare a 2-fold dilution series of the compound ranging from 0.1 µM to 100 µM.

Step 3: Injection Parameters

  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Contact Time: 60 seconds (association).

  • Dissociation Time: 120 seconds.

  • Regeneration: Often not needed for small molecules (rapid dissociation). If required, use mild pulses (e.g., 10 mM Glycine pH 9.5 or 2.0).

Step 4: Data Analysis

  • Zero-adjust and reference-subtract all curves.

  • Apply Solvent Correction.

  • Fit data to a 1:1 Langmuir Binding Model .

  • Validation Criteria:

    
     value should be < 10% of 
    
    
    
    .

Method B: Microscale Thermophoresis (MST)

Objective: Measure solution-phase binding affinity (


) without immobilization artifacts.
Rationale:  The THP group increases hydrophobicity, which can cause non-specific binding to SPR matrices. MST measures binding in free solution, mitigating surface effects.
Experimental Workflow

MST_Workflow Label Target Labeling (His-Tag or Lysine) Mix Equilibration (Incubate 15 min) Label->Mix Titration Ligand Titration (16-point dilution) Titration->Mix Load Capillary Loading (Standard or Hydrophobic) Mix->Load Measure MST Trace Recording (IR Laser On/Off) Load->Measure Fit K_D Determination (Thermophoretic Shift) Measure->Fit

Figure 2: MST Assay Workflow. Fluorescently labeled target is mixed with increasing concentrations of the indazole ligand.

Detailed Protocol

Step 1: Target Labeling

  • Use RED-NHS 2nd Generation dye for lysine labeling or RED-tris-NTA for His-tagged proteins.

  • Target concentration in assay: 20-50 nM (constant).

  • Verify fluorescence intensity is within the instrument's dynamic range (typically 200-1500 counts).

Step 2: Ligand Titration

  • Prepare a 16-step serial dilution of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in assay buffer (PBS + 0.05% Tween-20 + 2% DMSO).

  • Range: Start at 20x the estimated

    
     (e.g., 500 µM down to 15 nM).
    

Step 3: Measurement

  • Capillaries: Use Premium Coated Capillaries to prevent adsorption of the hydrophobic THP compound to the glass walls.

  • Settings:

    • LED Power: Auto-detect (usually 20-40%).

    • MST Power: Medium (40%).

  • Readout: Monitor the "MST On" time window (thermophoretic movement).

Step 4: Analysis

  • Plot Normalized Fluorescence (

    
    ) vs. Ligand Concentration.
    
  • Fit to the

    
     model derived from the Law of Mass Action.
    
  • Self-Check: Ensure no ligand-induced fluorescence (check raw fluorescence scans before MST trace).

Comparative Data Analysis

When interpreting results, cross-validate using the strengths of each method.

FeatureSPR OutcomeMST OutcomeInterpretation
Affinity (

)
Derived from

Derived from steady-state isothermMST

is often slightly higher due to solution freedom.
Kinetics Full profile availableN/A (Equilibrium only)Use SPR if residence time is critical.
Artifacts Refractive index jumps (DMSO)Aggregation / Fluorescence quenchingMST is better for "sticky" compounds like THP-indazoles.

References

  • GE Healthcare (Cytiva). Surface Plasmon Resonance (SPR) Theory and Practice.Link

  • NanoTemper Technologies. Microscale Thermophoresis (MST) Technology Handbook.Link

  • Wienken, C. J., et al. (2010). "Protein-binding assays in biological liquids using microscale thermophoresis." Nature Communications, 1(7), 100. Link

  • ChemicalBook. 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine Product Properties.Link

Application Note: Analytical Profiling of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists working with 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (referred to herein as 5F-6A-THP ).[1][2]

This intermediate is a critical scaffold in the synthesis of next-generation PI3Kδ inhibitors (e.g., Linperlisib analogs) and PARP inhibitors . The quality of this intermediate—specifically its regioisomeric purity (N1 vs. N2) and the integrity of the acid-labile THP group —directly dictates the yield and purity of the final pharmaceutical ingredient (API).

Chemical Identity & Critical Quality Attributes (CQAs)

The target molecule features an indazole core substituted with a fluorine atom at C5, a primary amine at C6, and a tetrahydropyran (THP) protecting group at N1.

AttributeSpecification
Chemical Name 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
Formula C₁₂H₁₄FN₃O
Molecular Weight 235.26 g/mol
Key Functionality N1-THP: Acid-labile protecting group (Chiral center at C2').C6-Amine: Nucleophilic handle for coupling.C5-Fluorine: Metabolic blocker/electronic modulator.[1][2][3]
Major Impurities N2-Isomer: 5-Fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-6-amine.Deprotected: 5-Fluoro-1H-indazol-6-amine (Acid degradation).[1][2]
Structural & Impurity Logic

The synthesis of 5F-6A-THP typically involves the reaction of 5-fluoro-6-nitroindazole with 3,4-dihydro-2H-pyran (DHP) followed by reduction.[1][2] The critical challenge is Regioselectivity .[2][4]

  • Thermodynamic Product (Target): N1-alkylation.

  • Kinetic Impurity: N2-alkylation.[1][2][5]

  • Degradant: Loss of THP due to acidic conditions or moisture.[2]

ImpurityPathways Start Precursor (5-Fluoro-6-nitro-1H-indazole) N1_Nitro Intermediate A (N1-THP Nitro) Start->N1_Nitro Major Path (Thermodynamic) N2_Nitro Impurity B (N2-THP Nitro) Start->N2_Nitro Minor Path (Kinetic) Reagent + DHP (Acid Cat.) Reagent->Start Target TARGET: 5F-6A-THP (N1-Amine) N1_Nitro->Target Reduction (H2/Pd-C) Impurity IMPURITY: N2-Isomer (N2-Amine) N2_Nitro->Impurity Reduction Degradant DEGRADANT (Des-THP Amine) Target->Degradant Acid/H2O (Hydrolysis)

Figure 1: Synthesis and impurity genesis pathways. The N2-isomer is the critical process impurity that must be resolved by HPLC.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the N1/N2 regioisomers.

Method Development Rationale
  • Column Selection: The THP group adds lipophilicity, but the amine is basic. A C18 column with high-pH stability is required to keep the amine deprotonated (neutral), improving peak shape and retention.[2]

  • pH Strategy: Avoid strong acids (TFA) which can degrade the THP group on-column.[1][2] Use Ammonium Bicarbonate (pH 8-9) or dilute Formic Acid (0.1%) if run times are short (<10 min).[1][2]

  • Detection: The Indazole core absorbs strongly at 254 nm and 290 nm .

Standard Operating Procedure (SOP)
ParameterCondition
Instrument HPLC or UPLC with PDA/UV Detector
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.[2]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C to prevent THP thermolysis)
Injection Vol 5 µL
Detection UV at 254 nm (Quantification) and 290 nm (ID)

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B

  • 12.0 min: 10% A / 90% B

  • 12.1 min: 90% A / 10% B

  • 15.0 min: Stop

System Suitability Criteria
  • Resolution (Rs): > 2.0 between N1-Target and N2-Impurity (N2 usually elutes earlier due to lower lipophilicity/different dipole).

  • Tailing Factor: < 1.5 for the main peak.

  • THP Integrity: No peak should appear at the retention time of the deprotected parent (approx. 2-3 min) in the standard injection.

Protocol B: Regiochemistry Confirmation via NMR

Objective: definitively distinguish the N1-THP (Target) from the N2-THP (Impurity). HPLC retention time alone is insufficient for primary characterization.[2]

The NOE (Nuclear Overhauser Effect) Experiment

The position of the THP group is confirmed by observing spatial proximity (through-space coupling) between the THP anomeric proton (H-2') and the indazole ring protons.[1]

  • N1-Isomer (Target): NOE correlation observed between THP H-2' and Indazole H-7 (or F-5/H-4 if H-7 is substituted, but here H-7 is present).[1][2]

  • N2-Isomer (Impurity): NOE correlation observed between THP H-2' and Indazole H-3 .[1][2]

1H-NMR Protocol (400 MHz, DMSO-d6)
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Note: CDCl3 can be acidic due to photolysis; neutralize with basic alumina if using CDCl3.

  • Key Signals to Monitor:

    • H-3 (Indazole): Singlet, typically

      
       7.9 - 8.1 ppm.[1][2]
      
    • H-2' (THP Anomeric): dd, typically

      
       5.6 - 5.8 ppm.[1][2]
      
    • Amine (-NH2): Broad singlet,

      
       5.0 - 6.0 ppm (exchangeable).[1][2]
      
  • Differentiation:

    • In the N2-isomer , the H-3 proton is often shifted slightly upfield compared to the N1-isomer due to the electron-donating effect of the N2-THP group.[1][2]

Protocol C: Mass Spectrometry (LC-MS)

Objective: Identity confirmation and detection of trace deprotected species.[1][2]

  • Ionization: ESI Positive Mode (Amine is easily protonated).

  • Parent Ion [M+H]+: m/z ~236.12[1]

  • Fragmentations (MS/MS):

    • Loss of THP: A characteristic neutral loss of 84 Da (dihydropyran) is observed.

    • Base Peak: m/z ~152 (5-Fluoro-6-amino-indazole core).[1][2]

Warning: High source temperatures (>400°C) or high cone voltages can induce in-source fragmentation, stripping the THP group and creating a false positive for the deprotected impurity.

  • Optimization: Set Source Temp < 350°C and Cone Voltage < 30V.[2]

Stability & Handling Guidelines

The THP acetal linkage is the "weak link" of this molecule.

  • Acid Sensitivity: Do not expose to pH < 4. Even slightly acidic silica gel during purification can cleave the THP group.[2] Use 1% Triethylamine (TEA) in chromatography eluents.

  • Storage: Store at -20°C under Argon. The amine is prone to oxidation (browning) upon air exposure.

  • Solvent Compatibility:

    • Safe: Methanol, Acetonitrile, DMSO, DCM (neutralized).

    • Unsafe:[1][2] Unstabilized Chloroform (contains HCl), acidic water.

Workflow Sample Crude Sample (Reaction Mixture) Check1 Step 1: TLC/UPLC (Quick Screen) Sample->Check1 Decision1 Deprotected species present? Check1->Decision1 Reprotect Action: Re-treat with DHP (Scavenge acid) Decision1->Reprotect Yes (>2%) Step2 Step 2: HPLC-UV (Method A) Quantify N1 vs N2 ratio Decision1->Step2 No Reprotect->Check1 Step3 Step 3: 1H-NMR / NOE Confirm Regiochemistry Step2->Step3 If Purity > 98% Release Release for Synthesis Step3->Release Confirmed N1

Figure 2: Analytical decision tree for lot release.

References

  • Indazole Regioselectivity: Keating, J. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2][3][6] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[3]

  • THP Protection Chemistry: Greene, T. W., & Wuts, P. G. M.[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard text for THP stability data).

  • PI3K Inhibitor Synthesis (Contextual): Patent WO2020/052630.[2] "Preparation of Indazole Derivatives as PI3K Inhibitors." (Describes the use of 5-fluoro-6-amino-indazole intermediates).

  • Analytical Method for Indazoles: "Separation of Indazole Regioisomers by HPLC." Journal of Chromatography A, related methodologies for heterocyclic amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-THP-FA6 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Primary Application: Key intermediate for kinase inhibitors (e.g., FLT3, VEGFR targets) and indazole-based pharmacophores. Critical Synthesis Challenges:

  • Regioselectivity (N1 vs. N2): Direct alkylation/protection of indazoles often yields mixtures.[1][2][3]

  • Chemoselectivity (Defluorination): Reducing the nitro precursor without cleaving the C-F bond.

  • Protecting Group Stability: The THP (tetrahydropyranyl) group is an acid-labile acetal; harsh acidic reduction conditions will cause premature deprotection.

Module 1: Regioselective THP Protection

Objective: Install the THP group on the N1 nitrogen of 5-fluoro-6-nitroindazole.

The Mechanism & Logic

Indazoles possess two nucleophilic nitrogens.[2] The N1-H tautomer is thermodynamically favored, but N2 is often more nucleophilic in kinetic conditions due to the "lone pair availability" effect.

  • Reaction Type: Electrophilic addition to a vinyl ether.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) + Acid Catalyst (PTSA or PPTS).

Standard Operating Procedure (SOP-IND-01)
  • Dissolution: Dissolve 5-fluoro-6-nitroindazole (1.0 equiv) in anhydrous THF or DCM (0.2 M).

  • Catalyst: Add p-toluenesulfonic acid (PTSA) monohydrate (0.1 equiv).

    • Note: PPTS (Pyridinium p-toluenesulfonate) is a milder alternative if side reactions occur.

  • Addition: Add DHP (1.5–2.0 equiv) dropwise at 0°C, then warm to RT.

  • Thermodynamic Shift: If N2 isomer forms, heating to 50–60°C often promotes rearrangement to the thermodynamic N1 product.

Troubleshooting Matrix: Isomer Control
SymptomProbable CauseCorrective Action
High N2 Isomer Ratio Kinetic control dominant; Reaction stopped too early or too cold.Heat reaction to reflux (THF) for 2–4 hours to thermodynamically equilibrate to N1.
Incomplete Conversion Wet solvent or DHP degradation.DHP polymerizes over time. Use fresh/distilled DHP. Ensure anhydrous conditions.
"Sticky" Baseline Spots DHP polymerization.Reduce acid catalyst loading to 1–5 mol%. Switch from PTSA to PPTS.
Product Hydrolysis Acidic workup.[4]CRITICAL: Quench with NaHCO₃ or Et₃N before concentration. THP is acid-labile!
Visualizing the Regioselectivity Pathway

IndazoleProtection Start 5-Fluoro-6-nitroindazole DHP DHP / H+ Start->DHP Kinetic Kinetic Phase (Low Temp) DHP->Kinetic N2_Iso N2-THP Isomer (Kinetic Product) Kinetic->N2_Iso Fast N1_Iso N1-THP Isomer (Thermodynamic Target) Kinetic->N1_Iso Slow Equilib Heat / Time (Equilibration) N2_Iso->Equilib Reversible Equilib->N1_Iso Stable

Caption: Thermodynamics of Indazole Protection. Heating drives the reversible N2 isomer toward the stable N1 target.

Module 2: Nitro Reduction (The "Danger Zone")

Objective: Reduce the nitro group to an amine without removing the fluorine atom or hydrolyzing the THP group.

The Chemoselectivity Dilemma
  • Risk A (Defluorination): Catalytic hydrogenation (Pd/C + H₂) is notorious for hydrogenolysis of Aryl-F bonds, especially in electron-deficient rings like nitroindazoles.

  • Risk B (Deprotection): Standard metal reductions (Fe/HCl, SnCl₂/HCl) use strong acids that will cleave the THP acetal immediately.

Recommended Protocol: Iron-Ammonium Chloride (SOP-IND-02)

This method is neutral (pH ~7), preventing THP hydrolysis, and chemoselective , preserving the C-F bond.

  • Setup: Suspend N1-THP-5-fluoro-6-nitroindazole (1.0 equiv) in EtOH/H₂O (4:1 ratio).

  • Additives: Add Iron powder (5.0 equiv, reduced grade) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat to reflux (70–80°C) with vigorous stirring.

    • Monitoring: Reaction usually completes in 1–3 hours. Monitor by TLC (Amine is polar/fluorescent).

  • Workup: Filter hot through Celite to remove iron sludge. Wash cake with EtOAc.

  • Purification: Concentrate filtrate. If necessary, purify via flash column (Hex/EtOAc).

Alternative Methods Comparison
MethodReagentsTHP StabilityFluorine RetentionVerdict
Pd/C + H₂ Pd/C, H₂ gasExcellentHigh Risk Avoid. High risk of defluorination unless sulfided Pd is used.
Tin Chloride SnCl₂, HClFailed GoodAvoid. HCl will deprotect the THP group instantly.
Zinc/Ammonium Formate Zn, HCOONH₄GoodGoodViable Alternative. Works at RT, very mild.
Iron/NH₄Cl Fe, NH₄Cl, EtOHExcellentExcellentRecommended. Robust, scalable, and cheap.
Visualizing the Reduction Logic

ReductionLogic Substrate N1-THP-5-Fluoro-6-Nitroindazole Decision Choose Reduction Method Substrate->Decision PathA Pd/C + H2 Decision->PathA PathB SnCl2 / HCl Decision->PathB PathC Fe / NH4Cl / EtOH Decision->PathC ResultA Defluorinated Byproduct (FAILURE) PathA->ResultA C-F Cleavage ResultB THP Deprotection (FAILURE) PathB->ResultB Acetal Hydrolysis ResultC Target Amine (SUCCESS) PathC->ResultC Chemoselective

Caption: Decision tree for reduction conditions emphasizing Fluorine and THP retention.

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC after the DHP reaction. Which is my product?

  • Answer: The lower Rf spot is typically the N1-isomer (thermodynamic), while the higher Rf spot is the N2-isomer (kinetic). Indazoles substituted at N1 are generally more polar than N2 isomers due to dipole moment vectors. Confirm with NOESY NMR: N1-THP will show NOE correlation with the C7-proton; N2-THP will show NOE with the C3-proton.

Q2: My amine product turned purple/brown overnight. Is it ruined?

  • Answer: Amino-indazoles are electron-rich and prone to air oxidation (similar to anilines).

    • Fix: Store the amine under Argon/Nitrogen at -20°C.

    • Recovery: If oxidized, pass through a short silica plug with 1% Et₃N in DCM/MeOH to remove colored impurities.

Q3: Can I use Raney Nickel for the reduction?

  • Answer: Yes, but with caution. Raney Ni is less aggressive toward C-F bonds than Pd/C, but it can still cause defluorination if left too long or if the catalyst is highly active. Iron/NH₄Cl remains the safer "self-validating" choice because it lacks the potential to insert into the C-F bond.

Q4: Why did my THP group fall off during the workup of the reduction?

  • Answer: You likely used an acidic extraction or the silica gel was too acidic.

    • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes the silica acidity and prevents on-column deprotection.

References

  • Regioselectivity of Indazole Protection

    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[5] WuXi Biology. (2022).

    • Context: Explains the thermodynamic (N1) vs kinetic (N2)
  • THP Protection Methodologies

    • "Synthesis of tetrahydropyrans."[6] Organic Chemistry Portal.

    • Context: General conditions for DHP protection and mechanism of acid c
  • Chemoselective Nitro Reduction (Fluorine Retention)

    • "Nitro Reduction - Common Conditions." Common Organic Chemistry.
    • Context: Comparison of Fe, Zn, and Pd/C methods, highlighting the risks of hydrogenolysis with Pd.
  • Indazole Synthesis & FLT3 Inhibitors

    • "Rational design and synthesis of 2-(1H-indazol-6-yl)
    • Context: Specific protocol for THP protection of indazole-6-carboxylates and subsequent manipul

Sources

Technical Support Center: Indazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Welcome to the Indazole Synthesis Technical Support Center. This guide is designed for organic chemists and drug discovery professionals facing challenges in the construction and functionalization of the indazole core.[1] Unlike standard reviews, this document functions as a troubleshooting manual, focusing on "why" reactions fail and "how" to correct them based on mechanistic causality.

Module 1: The Regioselectivity Conundrum (N1 vs. N2 Alkylation)

The most frequent support ticket we receive concerns the selective alkylation of the indazole nitrogen. The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-indazole (N2-H) by approximately 4.5 kcal/mol, yet alkylation often yields intractable mixtures.

Diagnostic & Decision Matrix

Before starting, determine your target isomer and select the conditions based on the following logic:

IndazoleRegio Start Target Isomer Selection N1 N1-Alkyl Indazole (Thermodynamic Product) Start->N1 Most Common N2 N2-Alkyl Indazole (Kinetic Product) Start->N2 Challenging N1_Cond Condition A: NaH / THF / 0°C -> RT (Chelation Control) N1->N1_Cond N1_Alt Condition B: Cs2CO3 / DMF / 90°C (Thermodynamic Equilibration) N1->N1_Alt N2_Cond Condition C: Meerwein Salt (Et3O+BF4-) (Kinetic Control) N2->N2_Cond N2_Alt Condition D: Cl3C(=NH)OR / Acid Cat. (Imidate Chemistry) N2->N2_Alt

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (N1 vs N2).

Troubleshooting N-Alkylation

Issue: "I am getting a 1:1 mixture of N1 and N2 isomers."

Root Cause Analysis: The indazole anion is an ambident nucleophile. Under simple basic conditions (e.g., K2CO3/Acetone), the reaction is often under kinetic control where the N2 position, being less sterically hindered (unless C3 is substituted), competes effectively with N1.

Corrective Actions:

  • Switch to Thermodynamic Control: Use conditions that allow reversibility (e.g., high heat in DMF with Cs2CO3). This allows the less stable N2-alkyl product to revert and alkylate at the more stable N1 position.

  • Exploit The "NaH Effect" (For N1 Selectivity): Use Sodium Hydride (NaH) in THF.

    • Mechanism:[2][3][4][5][6][7] The Na+ cation coordinates between the N2 lone pair and substituents at C3 (if present) or simply aggregates tightly, shielding N2 and directing the electrophile to N1.[8]

  • Steric Steering: If the electrophile is bulky, N1 alkylation is generally favored due to the "lone pair repulsion" at N2 adjacent to the benzene ring fusion.

Protocol: High-Selectivity N1-Alkylation

Reference Standard: Adapted from Benchchem and WuXi optimization protocols.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Control Point: Wait 30 mins at 0°C. Evolution of H2 must cease. This ensures the "tight ion pair" is formed.

  • Addition: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12h.

  • Quench: Careful addition of sat. NH4Cl.

Module 2: The Davis-Beirut Reaction (Synthesis of 2H-Indazoles)

For researchers specifically needing the 2H-indazole core (often for biological isosteres of purines), the Davis-Beirut reaction is the gold standard. It avoids the N1/N2 separation issues by constructing the ring directly.

Mechanism & Critical Failure Points

The reaction involves the base-promoted cyclization of o-nitrobenzylamines.

DavisBeirut Substrate o-Nitrobenzylamine Inter1 Nitroso Imine (Key Intermediate) Substrate->Inter1 Base (OH-) -H2O Cyclization N-N Bond Formation Inter1->Cyclization Electrocyclization Product 2H-Indazole Cyclization->Product -H2O

Caption: Simplified mechanistic flow of the Davis-Beirut reaction via the nitroso imine intermediate.

Optimization: The "Water Effect"

Issue: "My yields are stuck at 30%." Solution: Solvent composition is critical.

  • The Fix: Add water to the alcoholic solvent.[5]

  • Data: Research by Kurth et al. demonstrated that adding 15-20% water to methanol or ethanol increases yields from ~25% to >65%.[5]

  • Reasoning: Water stabilizes the transition states involved in the dehydration steps and solubilizes the hydroxide base, ensuring efficient deprotonation of the benzylic position.

  • Warning: Exceeding 25% water causes the nitroso intermediate to hydrolyze back to the aldehyde, killing the reaction.

Module 3: Metal-Catalyzed C-H Activation

Modern drug discovery requires functionalization at C3 and C7. Standard electrophilic aromatic substitution (SEAr) is often ineffective for indazoles due to the deactivated benzene ring (protonated under acidic SEAr conditions).

C3-Arylation (Pd-Catalyzed)

Protocol: "Green" On-Water Arylation.

  • Catalyst: Pd(OAc)2 (5 mol%)[9]

  • Ligand: PPh3 (10 mol%)[9]

  • Base: Ag2CO3 (1 equiv) - Essential for C-H abstraction.

  • Solvent: Water (degassed).[9]

  • Temp: 100°C.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or poor C-H activation.Switch base to Ag2CO3 (silver acts as a halide scavenger and aids C-H cleavage). Ensure O2 is excluded.
Homocoupling of Aryl Halide Reductive elimination is too slow.Increase PPh3 loading to 20 mol%. Lower temperature to 80°C.
Regioselectivity Loss (C3 vs C7) Directing group interference.If N1 is unprotected, C3 is favored. If N1 has a directing group (e.g., acetyl), C7 activation may compete.
C7-Arylation

To force reaction at the sterically hindered C7 position:

  • Ligand Switch: Use 1,10-phenanthroline .

  • Mechanism: The rigid bidentate ligand creates a specific bite angle that favors the geometry of the C7-palladacycle intermediate.

  • Solvent: DMA (Dimethylacetamide) is superior to DMF for these high-temperature (160°C) activations.

References

  • Benchchem. Troubleshooting regioselectivity in indazole synthesis. (Accessed 2024).[6][10][11][12][13] Link

  • Kurth, M. J., et al. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates.[14] eScholarship, University of California. Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[15] Link

  • Doucet, H., et al. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole.[9] PMC, National Institutes of Health. Link

  • Genung, N. E., et al. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[16] Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

[1][2][3]

Executive Summary & Chemical Context[1][3][5][6][7][8][9][10][11]

Compound: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine CAS: 1053655-59-6 (Generic reference for related intermediates) Primary Application: Key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib).[1][2][3][4]

This molecule presents a "perfect storm" of purification challenges: it contains a basic primary amine (prone to oxidation/tailing), an acid-labile THP protecting group , and an indazole core susceptible to regioisomeric alkylation (N1 vs. N2).[1][3] This guide moves beyond standard protocols to address the specific failure modes of this intermediate.

Critical Purification Challenges (Troubleshooting Modules)

Module A: The "Vanishing Product" Phenomenon (THP Instability)[3]

Symptom: The crude NMR shows the product, but after silica gel column chromatography, the yield drops significantly, and a new polar spot (de-protected indazole) appears.

Root Cause: The Tetrahydropyranyl (THP) group is an acetal.[1] While stable to base, it is highly sensitive to acid. Standard silica gel is slightly acidic (pH 6.0–6.5), which is sufficient to catalyze the hydrolysis of the THP group during the timescale of a column run, especially if the flow is slow.

Technical Protocol: Neutralizing the Stationary Phase Do not run this compound on untreated silica.[1][4]

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) or 0.5% NH₄OH to your eluent system (e.g., Hexane/EtOAc + 1% TEA).[1][4]

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading the sample. This neutralizes acidic sites on the silica.

  • Alternative: Use Neutral Alumina instead of silica gel.[1][4] Alumina is less acidic and preserves the THP group, though resolution may differ.

Visualization: THP Degradation Pathway

THP_InstabilityStartIntact THP-IndazoleInterOxocarbenium Ion(Unstable Intermediate)Start->Inter ProtonationAcidAcidic Silica Site (H+)Acid->InterEndDe-protected Indazole(Impurity)Inter->End Hydrolysis (-THP)

Caption: Mechanism of THP loss on acidic stationary phases. Protonation leads to cleavage of the C-N bond.[3]

Module B: The "Ghost Peak" (N1 vs. N2 Regioisomers)

Symptom: Two spots with very similar Rf values appear on TLC. The NMR shows a mixture of isomers (often ~80:20 or 90:10).

Root Cause: Indazoles are tautomeric.[1][4] During the introduction of the THP group (using DHP and acid catalyst), the THP cation can attack either the N1 or N2 nitrogen.

  • N1-THP (Thermodynamic): Usually the major, desired product.[1][3][4]

  • N2-THP (Kinetic): The common impurity.[1][2][3][4]

Differentiation Strategy: You cannot rely solely on 1H NMR shifts as they are subtle.

  • Definitive ID: Use 2D NMR (HMBC) .

    • N1-Isomer: Cross-peak between THP anomeric proton and Indazole C7a.[1][4]

    • N2-Isomer: Cross-peak between THP anomeric proton and Indazole C3.[1][4]

Separation Protocol: If chromatography fails to separate them (∆Rf < 0.05), switch to Recrystallization .

MethodSolvent SystemOutcome
Flash Chromatography Toluene : Ethyl Acetate (9:[1][2][3][4]1) + 1% TEAToluene provides better selectivity for indazole isomers than Hexane.[1]
Recrystallization Acetonitrile : Water (3:[1][2][3][4]1)Heat to dissolve, cool slowly to 4°C. N1 isomer typically crystallizes; N2 remains in mother liquor.
Module C: Oxidative Browning (Amine Handling)

Symptom: The off-white solid turns brown or black upon drying or storage.[1][2][4]

Root Cause: The 6-amino group is electron-rich.[1][2][3][4] In the presence of the 5-Fluoro group (which is electron-withdrawing), the ring is somewhat deactivated, but the amine itself remains prone to radical oxidation by atmospheric oxygen.[3]

Prevention Protocol:

  • Workup: Add Ascorbic Acid (0.1%) to the aqueous wash during extraction to scavenge radicals.[1][4]

  • Drying: Do not dry in an oven. Dry under high vacuum at room temperature.[1][4]

  • Storage: Store under Argon at -20°C.

Recommended Purification Workflow

This logic gate helps you decide between Chromatography and Crystallization.[1][4]

Purification_WorkflowCrudeCrude Reaction Mixture(N1 + N2 + Impurities)TLCTLC Analysis(Toluene/EtOAc 8:2)Crude->TLCDecisionIs ∆Rf > 0.1?TLC->DecisionColumnFlash Column(Silica + 1% TEA)Decision->Column Yes (Easy Separation)CrystRecrystallization(ACN/Water)Decision->Cryst No (Overlap)CheckCheck Purity (HPLC)Column->CheckCryst->CheckCheck->Cryst <98% (Repeat)FinalPure N1-THP IndazoleCheck->Final >98%

Caption: Decision matrix for isolating the N1-isomer based on separation difficulty.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase for analysis? A: NO. Even 0.1% TFA can hydrolyze the THP group on the column, leading to split peaks (product + deprotected peak) and confusing data. Use 0.1% Ammonium Bicarbonate (pH 8) or 0.1% Formic Acid (only if run time is <5 mins and column temp is low, but basic is safer).[1][3]

Q: Why is my yield >100% after the column? A: You likely have trapped solvent.[1][4] The THP group and the amine can form hydrogen bonds with solvents like Ethyl Acetate or DCM. Dry at 40°C under high vacuum for 12 hours. Check 1H NMR for solvent peaks.

Q: I see a third isomer. What is it? A: If you see a third spot, it is likely the bis-THP product (THP on the amine AND the indazole nitrogen) or the de-protected starting material.[1] Bis-protection occurs if DHP was used in large excess (>3 eq) with high heat.[1][2][3][4]

Q: Is the 5-Fluoro group stable? A: Yes, the C-F bond is very stable.[1][4] However, it makes the C6-position (bearing the amine) slightly less nucleophilic than a non-fluorinated analog, which might slow down subsequent coupling reactions (like amide coupling for Niraparib synthesis).[3]

References

  • Synthesis of Niraparib Intermediates: Processes for the preparation of niraparib and intermediates thereof. (2020).[1][5][6] Patent EP3668857B1.[1]

  • Indazole Regioselectivity: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem. (2021).[1][4]

  • THP Protection Guide: A Strategic Guide to Alcohol Protection: Rationale for Choosing the Tetrahydropyranyl (THP) Group. BenchChem Technical Guides.[1][4]

  • Separation of Indazole Isomers: Method for separating and purifying substituted indazole isomers.[1][4] Patent CN101948433A.[1]

  • General Indazole Chemistry: Development of a selective and scalable N1-indazole alkylation. Organic Chemistry Frontiers (2024).[1][4]

Technical Support Center: Optimizing the Yield of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-THP-5F-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Three-Fold" Yield Challenge

Welcome to the technical support hub for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine . Synthesizing this intermediate requires navigating three competing chemical behaviors. Most yield losses are not due to "bad chemistry" but rather a failure to balance these three factors:

  • Regioselectivity (N1 vs. N2): Indazoles tautomerize. Protecting the wrong nitrogen (N2) is the #1 cause of yield loss.

  • Chemoselectivity (Defluorination): The 5-Fluoro group is susceptible to hydrogenolysis (cleavage) during the reduction of the 6-Nitro group.

  • Acetal Stability (THP Lability): The tetrahydropyran (THP) group is acid-labile. Standard acidic reduction conditions (e.g., SnCl2/HCl) will strip the protecting group.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Protection Step (Regioselectivity)

The Issue: "I am getting a mixture of two isomers after reacting 5-fluoro-6-nitroindazole with DHP. My desired N1-THP yield is <50%."

Diagnosis

Indazoles exist in equilibrium between 1H (N1) and 2H (N2) tautomers.[1][2][3] While the N1-isomer is thermodynamically more stable (aromaticity is preserved in the benzene ring), the N2 position is often kinetically accessible. If you run the reaction cold or stop it too early, you trap the kinetic mixture.

Troubleshooting Protocol
ParameterRecommendationThe "Why" (Mechanism)
Reagent 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)Excess DHP drives the equilibrium forward.
Catalyst PTSA (p-Toluenesulfonic acid) or PPTS A proton source is required to activate the DHP enol ether.
Temperature Reflux (60–80°C) CRITICAL: Heat promotes thermodynamic equilibration. N2-THP can revert to the starting material and re-react to form the stable N1-THP over time.
Time > 4 Hours (Monitor by TLC/LCMS)Short reaction times favor the kinetic N2/N1 mixture. Extended time favors N1.
FAQ: How do I confirm I have the N1 isomer?

A: Use 1H-NMR (NOESY).

  • N1-THP (Desired): You will see a NOE correlation between the THP's anomeric proton (H2') and the indazole C7-H proton.

  • N2-THP (Undesired): The THP group is distant from C7-H; you might see NOE with C3-H instead.

  • Visual Cue: N1 isomers are typically less polar (higher Rf on silica) than N2 isomers.

Module 2: The Reduction Step (Chemoselectivity)

The Issue: "I am losing the Fluorine atom during nitro reduction, or the reaction is incomplete."

Diagnosis

The 5-Fluoro group is activated by the adjacent nitro/amine group. Standard catalytic hydrogenation (Pd/C + H2) is notorious for hydrodehalogenation (stripping the fluorine). Furthermore, strong acids used in Iron reductions (Fe/HCl) will hydrolyze your THP group.

Troubleshooting Protocol

Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) This is a pseudo-neutral, chemoselective reduction that preserves both the Fluorine and the THP group.

Protocol:

  • Dissolve 5-Fluoro-6-nitro-1-THP-indazole in EtOH/Water (4:1) .

  • Add Iron Powder (5 eq) (Must be fine mesh, activated).

  • Add Ammonium Chloride (NH4Cl) (5 eq) .

  • Heat to 70–80°C with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitor: Reaction usually completes in 1–3 hours.

  • Workup: Filter hot through Celite (Iron sludge traps product; wash thoroughly with hot EtOAc).

Alternative: Transfer Hydrogenation If you must use Palladium, use a "poisoned" system to prevent defluorination.

  • System: Pd/C (5%) + Hydrazine Hydrate (as H2 source) in Ethanol.

  • Control: Keep temperature <50°C. Hydrazine is milder than H2 gas under pressure regarding halogen cleavage.

MethodRisk of DefluorinationRisk of THP LossYield Potential
H2 / Pd/CHigh LowLow (due to side products)
SnCl2 / HClLowHigh (Acidic)Low (Deprotection)
Fe / NH4Cl Very Low Very Low High (>85%)

Module 3: Isolation & Purification

The Issue: "My product decomposes on the silica column."

Diagnosis

Silica gel is slightly acidic. The THP acetal is acid-sensitive. Prolonged exposure to silica during flash chromatography can cleave the THP group, reverting you to the free indazole amine.

Corrective Action

Neutralize your stationary phase.

  • Pre-treat Silica: Slurry your silica gel in your eluent + 1% Triethylamine (TEA) before packing the column.

  • Eluent Additive: Maintain 0.5% to 1% TEA or NH4OH in your mobile phase during the run.

  • Speed: Do not leave the compound on the column overnight. Flash means flash.

Visualizing the Workflow

Diagram 1: Optimized Synthetic Pathway & Decision Tree

This diagram outlines the logic flow for maximizing yield, highlighting the critical decision points.

G Start Start: 5-Fluoro-6-nitro-1H-indazole Step1 Step 1: THP Protection (DHP, Acid Cat.) Start->Step1 Check1 Check: Isomer Ratio (N1 vs N2) Step1->Check1 Action_Heat Action: Increase Temp/Time (Thermodynamic Control) Check1->Action_Heat High N2 Content N1_Isomer Intermediate: N1-THP Indazole Check1->N1_Isomer High N1 Content Action_Heat->Check1 Re-equilibrate Step2 Step 2: Nitro Reduction N1_Isomer->Step2 Decision_Red Method Selection Step2->Decision_Red Path_Pd Pd/C + H2 (Risk: Defluorination) Decision_Red->Path_Pd Avoid Path_Fe Fe / NH4Cl / EtOH (Recommended) Decision_Red->Path_Fe Select Step3 Step 3: Purification Path_Pd->Step3 Low Yield Path_Fe->Step3 Final Target: 5-Fluoro-1-THP-indazol-6-amine Step3->Final Use 1% TEA in Silica

Figure 1: Process flow for maximizing regioselectivity and chemoselectivity. Note the loop at Step 1 for thermodynamic equilibration.

Diagram 2: The Thermodynamic Equilibrium (N1 vs N2)

Understanding why heat improves your yield.

Equilibrium N2 N2-THP (Kinetic) Forms Fast, Less Stable N1 N1-THP (Thermodynamic) Forms Slow, More Stable N2->N1 Heat + Acid (Equilibration)

Figure 2: The N2 isomer can convert to the desired N1 isomer if sufficient thermal energy and reaction time are provided.

References

  • Regioselective THP Protection

    • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3).[4]

    • Relevance: Describes the general procedure for synthesizing methyl 1-(tetrahydro-2H-pyran-2-yl)
    • Source:

  • N1 vs N2 Selectivity Mechanism

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3]

    • Relevance: Explains the thermodynamic stability of 1H-indazole (N1) over 2H-indazole (N2) and the conditions required to favor the N1 product.
    • Source:

  • Chemoselective Reduction (Fe/NH4Cl)

    • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Deriv
    • Relevance: Validates the use of Iron (Fe) powder in EtOH:H2O for reducing nitro-indazoles to amino-indazoles without affecting sensitive functionalities.
    • Source:

  • Alternative Reduction (Hydrazine)

    • Title: Amine synthesis by nitro compound reduction.[5][6][7][8]

    • Relevance: detailed review of transfer hydrogenation methods that tolerate halogens better than standard high-pressure hydrogen
    • Source:

Sources

Technical Support Center: Troubleshooting Indazole-Based Inhibitor Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, we know that the indazole scaffold is a privileged pharmacophore, frequently utilized as a potent hinge-binding motif in kinase inhibitors. However, its promiscuity often leads to off-target liabilities—ranging from hERG channel toxicity to unintended kinome cross-reactivity.

This guide is designed by our Senior Application Scientists to help you troubleshoot these specific bottlenecks. We move beyond basic troubleshooting to explain the causality behind experimental choices, providing self-validating protocols to ensure your data is robust and actionable.

Section 1: Structural Optimization & Physicochemical Tuning

Q: My early-stage indazole-based kinase inhibitor shows excellent on-target efficacy but suffers from severe hERG ion channel liability. How can I engineer this out without losing target affinity?

The Science: The human ether-a-go-go-related gene (hERG) potassium channel contains a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that preferentially bind lipophilic cations. Indazole derivatives often possess basic amines that become protonated at physiological pH, perfectly satisfying this off-target pharmacophore. To mitigate this, you must modulate the physicochemical properties—specifically lowering the


 and lipophilicity (LogP) of the substituents around the 1H-indazole core[1]. By introducing polar, electron-withdrawing groups, you reduce the basicity of the amine, preventing the cation-

interactions driving hERG blockade.

Self-Validating Protocol: hERG Patch-Clamp Profiling To ensure your structural modifications are genuinely reducing hERG affinity (and not just suffering from poor solubility), use this automated patch-clamp workflow:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency.

  • Compound Preparation: Dissolve the optimized indazole analog in DMSO (final assay concentration

    
     0.1% DMSO to prevent solvent-induced membrane disruption).
    
  • Electrophysiology Setup: Apply a voltage step protocol (holding potential -80 mV, depolarize to +20 mV for 2s, repolarize to -50 mV to elicit tail currents).

  • Validation Control: Run a positive control (e.g., E-4031 or dofetilide) to validate channel responsiveness, and a vehicle control to establish baseline tail current amplitude.

  • Perfusion & Measurement: Perfuse the test compound. Calculate the fractional block of the peak tail current. A successful optimization should shift the hERG

    
     from nanomolar to 
    
    
    
    [2].

Section 2: Chemoproteomic Profiling & Target Engagement

Q: My cell-based assays are showing unexpected phenotypic toxicity that doesn't align with my recombinant kinase panel data. How can I map the true off-target landscape of my indazole compound in native cells?

The Science: Recombinant kinase panels only test a fraction of the proteome and strip away native cellular contexts (e.g., protein complexes, endogenous ATP concentrations). Indazoles are known to bind unexpected non-kinase off-targets, such as Ferrochelatase or NQO2, which can drive idiosyncratic toxicity[3]. To uncover these hidden liabilities, you must utilize Activity-Based Protein Profiling (ABPP) or kinobead-based chemoproteomics. By immobilizing a broad-spectrum indazole probe (like the K60P covalent probe)[4], you can pull down the entire interactome and use your specific lead compound as a competitive displacer.

Self-Validating Protocol: Competitive Chemoproteomic Profiling

  • Lysate Preparation: Lyse native target cells (e.g., K562 or primary human cells) under non-denaturing conditions (1% NP-40 buffer) to preserve endogenous protein complexes.

  • Competitive Incubation (The Control): Split the lysate. Pre-incubate one half with your free indazole lead compound (10

    
    ) and the other half with a DMSO vehicle control for 1 hour. This self-validates the assay: true targets will be outcompeted by your drug and disappear from the final mass spec readout.
    
  • Probe Pulldown: Add a broad-spectrum immobilized indazole probe (e.g., kinobeads) to both lysates. Incubate for 2 hours to capture all available targets.

  • Washing & Digestion: Wash beads extensively with high-salt buffers to remove non-specific binders. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Quantify peptides using TMT-labeling or label-free quantification. Proteins showing

    
     signal reduction in the drug-treated sample vs. vehicle are confirmed cellular targets[3].
    

Section 3: Kinetic Selectivity & Binding Dynamics

Q: I have exhausted structural modifications. Every time I engineer out an off-target kinase, I lose potency against my primary target. Is there a non-structural mechanism to achieve therapeutic selectivity?

The Science: Yes. When thermodynamic selectivity (


) hits a wall due to highly conserved ATP-binding pockets, you must pivot to kinetic selectivity . The therapeutic window is often dictated by the drug's residence time (

) on the target versus off-targets. Certain indazole inhibitors (e.g., SCH772984 targeting ERK1/2) utilize the indazole as a hinge-binder while an extended scaffold induces a unique allosteric pocket[5]. This conformational lock results in an incredibly slow off-rate for the primary target, while off-target interactions remain transient and wash out rapidly.

Self-Validating Protocol: Biolayer Interferometry (BLI) for


 Determination 
  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in kinetic buffer (PBS + 0.05% Tween-20 + 0.1% BSA to prevent non-specific binding).

  • Target Loading: Load biotinylated primary target (e.g., ERK1/2) onto the sensors until a stable wavelength shift (

    
    1.0 nm) is achieved. Control: Leave one sensor unloaded to subtract background drift.
    
  • Association Phase: Dip sensors into a concentration gradient of your indazole inhibitor. Monitor the association rate (

    
    ) until equilibrium is reached.
    
  • Dissociation Phase (Crucial Step): Move sensors into compound-free kinetic buffer. Monitor the dissociation curve for at least 60-120 minutes.

  • Analysis: Fit the curves to a 1:1 binding model to extract

    
    . Repeat the process with purified off-target proteins. A successful kinetically selective compound will show a target residence time of 
    
    
    
    hours, and an off-target residence time of
    
    
    minutes[5].

Quantitative Data Summary

The table below summarizes the expected optimization trajectory when applying the troubleshooting principles outlined above.

Table 1: Quantitative Optimization Metrics for Indazole Inhibitors

Compound ProfilePrimary Target

hERG

Off-Target Kinase

Target Residence TimeOff-Target Residence Time
Early Indazole Hit (e.g., Cmpd 1)10 nM15 nM45 nM< 5 min< 5 min
Physicochemically Optimized (e.g., Cmpd 14)12 nM> 10,000 nM50 nM< 5 min< 5 min
Kinetically Selective Indazole (e.g., SCH772984)5 nM> 10,000 nM45 nM> 120 min < 2 min

Process Visualizations

To help conceptualize these troubleshooting workflows, please refer to the logical diagrams below.

Workflow Start Indazole Hit Identification hERG hERG Liability Detected Start->hERG Opt Physicochemical Optimization (Lower pKa/LogP) hERG->Opt Structure-Based Design Proteomics Chemoproteomic Profiling Opt->Proteomics Kinome Selectivity Kinetics BLI Kinetic Analysis Proteomics->Kinetics Residence Time Success Optimized Lead Candidate Kinetics->Success High Target Affinity

Figure 1: Multidisciplinary workflow for resolving off-target liabilities in indazole inhibitors.

Kinetics Drug Indazole Inhibitor Target Primary Target (e.g., ERK1/2) Drug->Target High Affinity OffTarget Off-Target (e.g., hERG, Ferrochelatase) Drug->OffTarget Promiscuous Binding Complex1 Sustained Inhibition (Slow k_off) Target->Complex1 Conformational Lock Complex2 Rapid Washout (Fast k_off) OffTarget->Complex2 Transient Interaction

Figure 2: Mechanism of kinetic selectivity where slow off-rates drive sustained target engagement.

References

  • Prati, F. et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." ACS Medicinal Chemistry Letters.
  • Klaeger, S. et al. "Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells.
  • Chaikuad, A. et al. "A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.
  • Author(s) Unlisted. "Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes." bioRxiv.

Sources

Side reaction products in the synthesis of fluorinated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the unique mechanistic challenges posed by fluorinated indazoles. While the introduction of fluorine into the indazole core drastically improves metabolic stability and target binding (e.g., in kinase inhibitors and iNOS/nNOS inhibitors), the highly polarized nature of the C–F bond introduces complex, competing reaction pathways during synthesis.

This guide is designed to help you troubleshoot, understand the causality behind, and ultimately eliminate the most common side reactions encountered in fluorinated indazole synthesis.

Quick Reference: Common Side Reactions & Quantitative Impact

Before diving into the mechanistic troubleshooting, consult this diagnostic table to match your observed LC-MS/NMR data with the likely side reaction.

Observed Impurity / Side ProductMass Change (Δm/z)Primary CausalityTypical Yield LossRecommended Mitigation
Defluorinated SNAr Adduct -18 Da (Loss of F, cyclization)Background nucleophilic attack by hydrazone outcompeting metal-catalyzed C–N coupling.15% – 40%Lower temperature; increase Cu-ligand loading.
Chlorinated Indazole +16 Da (F to Cl) or -44 Da (Br to Cl)Halogen exchange mediated by chloride-containing catalysts (e.g., CuCl).5% – 25%Switch to halide-free catalysts like Cu(OAc)₂.
N2-Alkyl Regioisomer None (Isomeric)Kinetic trapping of the more nucleophilic N2 nitrogen during alkylation/cyclization.20% – 50%Utilize ANRORC-like rearrangements or adjust base hardness.
Over-fluorinated Core +18 Da (per extra F)Radical-mediated unselective electrophilic fluorination (e.g., using Selectfluor).40% – 70%Use pre-fluorinated building blocks instead of late-stage fluorination.

Mechanistic Troubleshooting & FAQs

Q1: During the copper-catalyzed Ullmann cyclization of my fluorinated hydrazone, I am observing a massive amount of a defluorinated, cyclized impurity. Why is this happening and how do I stop it?

The Causality: You are observing an intramolecular Nucleophilic Aromatic Substitution (SNAr). In aromatic systems, fluorine is an exceptional leaving group for SNAr—far superior to bromine or chlorine. The extreme electronegativity of fluorine highly polarizes the C–F bond, significantly lowering the activation energy required to form the intermediate Meisenheimer complex.

When attempting a transition-metal-catalyzed cyclization (like an Ullmann coupling) on a substrate containing both a reactive halide (e.g., Br) and a fluorine atom, the hydrazone nitrogen can act as a nucleophile and attack the highly electrophilic C–F carbon before the copper catalyst can facilitate the desired C–N bond formation at the C–Br site 1.

The Solution: To suppress the SNAr background reaction, you must accelerate the catalytic cycle. This is achieved by optimizing the copper-ligand complex. Using a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) increases the electron density on the copper center, accelerating the oxidative addition and reductive elimination steps. Additionally, lowering the reaction temperature slightly will disproportionately slow down the high-barrier SNAr background reaction compared to the catalyzed Ullmann pathway.

CompetingPathways SM Fluorinated Hydrazone Starting Material Ullmann Cu-Catalyzed Ullmann (Desired Pathway) SM->Ullmann Fast (Optimized) SNAr Intramolecular SNAr (Background Reaction) SM->SNAr Slow (Uncatalyzed) HalEx Halogen Exchange (e.g., with CuCl) SM->HalEx CuCl presence Prod Desired 1H-Indazole Ullmann->Prod Imp1 Defluorinated SNAr Impurity SNAr->Imp1 Imp2 Chlorinated Indazole Impurity HalEx->Imp2

Competing reaction pathways in the cyclization of fluorinated hydrazones.

Q2: I successfully suppressed the SNAr reaction, but my mass spec now shows a chlorinated indazole impurity where the bromine used to be. I didn't add any chlorinated reagents except my CuCl catalyst.

The Causality: You are experiencing transition-metal-mediated halogen exchange. When Cu(I) undergoes oxidative addition into the aryl-bromide bond, the resulting Cu(III) intermediate is surrounded by chloride ions from your CuCl catalyst. During the reductive elimination step, the high local concentration of chloride can lead to the formation of an aryl-chloride bond instead of the desired C–N bond 1. This newly formed chlorinated intermediate can then undergo further aberrant cyclizations.

The Solution: Eliminate all chloride sources from the reaction. Switch your catalyst to a halide-free copper source, such as Copper(II) acetate (Cu(OAc)₂). The acetate counterion will not participate in halogen exchange and often acts as an internal base to facilitate the deprotonation of the hydrazone during the catalytic cycle.

Q3: When synthesizing fluorinated N-methylindazoles, I constantly get a mixture of N1 and N2 regioisomers. How can I force N1 selectivity?

The Causality: The indazole core is a tautomeric system. While the N1 position is more acidic, the N2 position is often more sterically accessible and kinetically nucleophilic. Standard alkylation of fluorinated indazoles in basic conditions distributes the anionic charge across both nitrogens, leading to poor regiocontrol.

The Solution: Instead of late-stage alkylation, construct the ring with the alkyl group already in place using an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. By reacting 5-polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine, the nucleophilic attack at the highly electrophilic C(5) of the oxadiazole triggers a ring-opening/ring-closure cascade that predominantly and selectively forms the N(1)-methylindazole regioisomer 2.

Q4: I am trying to introduce a fluorine atom at the 4-position of an existing indazole core using Selectfluor, but my yields are <30% with heavy oxidation side products.

The Causality: Direct electrophilic fluorination of the electron-rich indazole core is notoriously difficult to control. Reagents like Selectfluor operate via single-electron transfer (SET) radical pathways. The 4-position of the indazole is electronically and sterically hindered, meaning the highly reactive fluorinating agent will indiscriminately attack other positions (like the 3-position or the benzenoid ring) or oxidize the nitrogen atoms before it successfully fluorinates the 4-position 3.

The Solution: Abandon late-stage direct fluorination. The most robust strategy for 4-fluoro indazoles is a de novo synthesis using pre-fluorinated building blocks (e.g., 5-bromo-3-fluoropicolinaldehyde). By establishing the C–F bond early in the synthesis on a simple benzene/pyridine derivative, you bypass the regioselectivity issues entirely and can cyclize the indazole ring in high yield.

Diagnostic Workflow Visualization

Use the following logic tree to rapidly diagnose and resolve side reactions in your fluorinated indazole workflows.

TroubleshootingWorkflow Start Identify Impurity via LC-MS/NMR IsSNAr Is it a defluorinated SNAr product? Start->IsSNAr IsHal Is it a halogen-exchanged product (e.g., +Cl)? IsSNAr->IsHal No OptCu Optimize Cu Ligand & Lower Temperature IsSNAr->OptCu Yes IsRegio Is it an N1/N2 regioisomer? IsHal->IsRegio No SwitchCu Switch to Halide-Free Cu Source (e.g., Cu(OAc)2) IsHal->SwitchCu Yes OptBase Adjust Base Hardness or Use ANRORC Route IsRegio->OptBase Yes

Step-by-step troubleshooting workflow for fluorinated indazole side reactions.

Self-Validating Experimental Protocol: Halide-Free Ullmann Cyclization

To guarantee the suppression of SNAr and halogen exchange side reactions, follow this self-validating protocol for the cyclization of fluorinated hydrazones into 1H-indazoles. The protocol includes built-in analytical checkpoints to ensure the catalytic cycle is outcompeting background degradation.

Materials Required:

  • Fluorinated bromo-hydrazone starting material (1.0 equiv)

  • Cu(OAc)₂ (0.1 equiv) — Strictly halide-free

  • N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene or DMF (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under N₂, combine Cu(OAc)₂ (10 mol%) and DMEDA (20 mol%) in anhydrous solvent. Stir at room temperature for 15 minutes until a deep blue/purple complex forms. Causality Note: Pre-forming the complex ensures no "naked" copper is present to trigger unselective radical pathways.

  • Substrate Addition: Add the fluorinated hydrazone (1.0 equiv) and finely milled K₂CO₃ (2.0 equiv).

  • Controlled Heating & First Checkpoint: Heat the reaction strictly to 80 °C (do not exceed).

    • Validation Checkpoint: After 2 hours, pull a 50 µL aliquot, quench in MeCN/H₂O, and run LC-MS.

    • System Response: If the defluorinated SNAr impurity peak is >2% area, your catalytic cycle is too slow. Immediately add an additional 5 mol% of DMEDA ligand to push the Ullmann kinetics.

  • Reaction Completion: Continue heating for 8–12 hours. Monitor until starting material is <1%.

  • Quench and Copper Removal: Cool to room temperature. Quench with a 10% aqueous ammonium hydroxide (NH₄OH) solution. Causality Note: The ammonia forms a highly water-soluble[Cu(NH₃)₄]²⁺ complex, preventing copper entrapment in the fluorinated indazole crystal lattice, which often causes downstream toxicity in biological assays.

  • Extraction: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

References

  • Day, J. I., Allen-Moyer, K., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications.[Link]

  • Palumbo Piccionello, A., Pace, A., Pierro, P., Pibiri, I., Buscemi, S., & Vivona, N. (2009). On the reaction of some 5-polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine: synthesis of fluorinated indazoles. Tetrahedron, 65(1), 119-127.[Link]

Sources

Enhancing the selectivity of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Optimization of Indazole Regioselectivity & Chemoselectivity

Welcome to the Advanced Synthesis & Application Support Center. You are accessing this guide because you are working with 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (or its precursors) and are likely facing one of two critical "selectivity" challenges:

  • Synthetic Regioselectivity: Difficulty ensuring the Tetrahydropyran (THP) protecting group attaches exclusively to the N1 nitrogen rather than the N2 nitrogen.

  • Functional Chemoselectivity: Difficulty reacting the C6-amine (e.g., in Buchwald-Hartwig couplings) without cleaving the acid-labile THP group.

Part 1: The Core Challenge – N1 vs. N2 Regioselectivity

The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3][4] When introducing the THP group, "enhancing selectivity" means maximizing the formation of the thermodynamically stable N1-isomer while minimizing the kinetic N2-isomer .

The Mechanism of Selectivity

The selectivity is governed by the interplay between steric hindrance (at C7) and thermodynamic equilibration .

  • Kinetic Control (Fast): Often favors N2 due to the lone pair availability and lack of steric clash with the C7 proton.

  • Thermodynamic Control (Stable): Favors N1. The N1-THP isomer preserves the aromaticity of the benzene ring more effectively than the quinoid-like N2-isomer.

To enhance N1-selectivity, you must drive the reaction toward thermodynamic equilibrium.

IndazoleSelectivity Start 5-Fluoro-6-nitro-1H-indazole (Precursor) Tautomer Tautomeric Equilibrium (1H vs 2H) Start->Tautomer Kinetic Kinetic Product (N2-THP Isomer) *Unwanted* Tautomer->Kinetic Fast / Low Temp Thermo Thermodynamic Product (N1-THP Isomer) *Target* Tautomer->Thermo Slow / High Temp Equilibration Acid-Catalyzed Equilibration (Heat/Time) Kinetic->Equilibration Reversible Equilibration->Thermo Favored Path

Figure 1: Reaction pathway showing the conversion of kinetic N2-byproducts into the thermodynamic N1-target via acid-catalyzed equilibration.

Part 2: Optimized Protocols

Protocol A: High-Selectivity N1-Protection

Objective: Install THP on the 5-Fluoro-6-nitro-indazole precursor with >95:5 N1:N2 ratio.

ParameterRecommended ConditionScientific Rationale
Reagent 3,4-Dihydro-2H-pyran (DHP) (2.0 - 3.0 equiv)Excess DHP drives the equilibrium forward.
Catalyst PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)PPTS is a mild acid. Stronger acids (PTSA) can cause decomposition or polymerization of DHP.
Solvent Toluene or DCMToluene allows for higher reflux temperatures, facilitating thermodynamic equilibration.
Temperature Reflux (80-110°C) Critical: Heat provides the energy to reverse the kinetic N2-formation and settle into the N1-well.
Time 4 - 16 HoursMonitor by HPLC. If N2 is present, extend time to allow migration to N1.

Step-by-Step:

  • Dissolve 5-fluoro-6-nitro-1H-indazole in Toluene (10 mL/g).

  • Add PPTS (10 mol%).

  • Add DHP (3.0 equiv) dropwise.

  • Reflux for 12 hours.

  • QC Check: Take an aliquot for H-NMR.

    • N1-Isomer Signal: THP anomeric proton typically appears ~5.7 ppm.

    • N2-Isomer Signal: Often shifted downfield; C3-H signal will also differ.

  • Concentrate and crystallize (often possible from Hexane/EtOAc) or purify via silica gel (N1 is usually less polar than N2).

Protocol B: Chemoselective Amine Utilization

Objective: React the C6-amine (e.g., amide coupling or Buchwald) without losing the THP group. Risk: The THP group is an acetal and will hydrolyze in aqueous acid (pH < 4).

  • Avoid: Aqueous HCl, TFA, or Lewis acids (like AlCl3) during workup.

  • Preferred Conditions: Basic or Neutral surroundings.

  • Buchwald-Hartwig Tips: Use bases like Cs2CO3 or NaOtBu . These are perfectly compatible with THP.

Part 3: Troubleshooting & FAQs

Issue 1: "I see two spots on my TLC/LCMS with the same mass."
  • Diagnosis: You have a mixture of N1 and N2 regioisomers.[1][4][5]

  • Solution: Do not stop the reaction yet. The N2 isomer is often the "kinetic" product. Continue heating (reflux) to allow the acid catalyst to equilibrate the mixture toward the more stable N1 form. If the ratio doesn't improve, add slightly more catalyst (PPTS) and DHP.

Issue 2: "The THP group falls off during my next reaction."
  • Diagnosis: Your reaction media is too acidic or you are using a Lewis Acid catalyst that coordinates to the acetal oxygen.

  • Solution:

    • Switch to basic conditions.

    • If doing a reduction (Nitro -> Amine), avoid SnCl2/HCl. Use Pd/C + H2 or Fe/NH4Cl (neutral conditions).

    • Ensure your solvent (e.g., chloroform) is not generating HCl over time; stabilize it or switch to THF.

Issue 3: "How do I confirm I have the N1 isomer?"
  • Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • N1-THP: You will see a spatial correlation (NOE cross-peak) between the THP anomeric proton and the proton at C7 (or C7-H of the indazole).

    • N2-THP: You will see a correlation between the THP anomeric proton and the proton at C3 .

Part 4: Diagnostic Workflow

Use this decision tree to resolve low yields or selectivity issues.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/NMR Isomer Ratio Start->CheckLCMS Branch1 High N2 Content CheckLCMS->Branch1 Same Mass, 2 Peaks Branch2 THP Cleavage CheckLCMS->Branch2 Mass = Indazole - 84 Branch3 Low Conversion CheckLCMS->Branch3 Starting Material Remains Sol1 Increase Temp (Reflux) Extend Time Check Catalyst Branch1->Sol1 Sol2 Check pH (Must be >7) Avoid Protic Solvents Branch2->Sol2 Sol3 Add more DHP Dry Solvent (Water kills DHP) Branch3->Sol3

Figure 2: Diagnostic logic for common synthetic failures involving THP-protected indazoles.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Chemical Science / NIH N
    • Significance: Establishes thermodynamic control (equilibration) as the primary method for N1 selectivity.
    • URL:[Link]

  • THP Protection Mechanisms

    • Title: THP Protecting Group: Protection & Deprotection Mechanism.[6]

    • Source: Total Synthesis (Organic Chemistry Resources).
    • Significance: Details the acid-catalyzed mechanism and the lability of the acetal linkage.
    • URL:[Link]

  • Indazole Tautomerism & Stability

    • Title: Study of the Addition Mechanism of 1H-Indazole...
    • Source:Journal of Organic Chemistry / NIH.
    • Significance: Provides DFT calculations confirming 1H-indazole is ~4.5 kcal/mol more stable than 2H-indazole, supporting the thermodynamic synthesis approach.
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (PubChem CID 44118233).[7]

    • Source: PubChem.[7]

    • Significance: Verifies the chemical structure and physical properties of the core scaffold.
    • URL:[Link]

Sources

Stability testing and degradation pathways of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Stability Profiling & Degradation Pathways[1][2][3]

Status: Operational Ticket Focus: Stability Troubleshooting & Degradation Mechanisms Target Analyte: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (Abbr: 5-FTIA ) Chemical Context: Protected Indazole Intermediate / API Candidate[1]

Executive Summary & Critical Alerts

The "Achilles' Heel" of 5-FTIA: The defining stability characteristic of this molecule is the 1-Tetrahydropyran-2-yl (THP) protecting group attached to the indazole nitrogen.[1] While the 5-fluoro and 6-amine groups present standard stability profiles, the N-THP bond is an aminal linkage (N-C-O), which renders it significantly more acid-labile than typical O-THP ethers.[1]

Critical Alert for Analysts:

  • Do NOT use Trifluoroacetic Acid (TFA) or strong acids in your LC-MS mobile phases if you intend to quantify the intact parent molecule.[1] The acidic conditions in the column or autosampler can induce on-column degradation, leading to split peaks or complete conversion to the deprotected indazole.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The primary amine at position 6 is susceptible to oxidation and "browning" upon air exposure.[1]

Troubleshooting Guide (FAQ Format)

Issue #1: "My main peak is disappearing during HPLC analysis, and a new early-eluting peak is forming."

Diagnosis: Acid-Catalyzed Hydrolysis (Deprotection).[1] Mechanism: You are likely using an acidic mobile phase (e.g., 0.1% Formic Acid or TFA).[1] The protonation of the N-THP system facilitates the cleavage of the C-N bond. The THP group leaves as an oxocarbenium ion, which hydrates to form 5-hydroxypentanal (often in equilibrium with its cyclic hemiacetal), while the parent molecule reverts to 5-Fluoro-1H-indazol-6-amine .[1]

Corrective Action:

  • Switch Mobile Phase: Move to a neutral or slightly basic pH.[1] Use 10mM Ammonium Bicarbonate (pH 7.5-8.[1]0) or Ammonium Acetate (pH ~6.8).[1]

  • Check Diluent: Ensure your sample diluent is not acidic.[1] Avoid unbuffered water/acetonitrile mixtures if the water has absorbed atmospheric CO2 (pH ~5.5).[1] Use the mobile phase as the diluent.

Issue #2: "The sample is turning yellow/brown during solid-state storage."

Diagnosis: Oxidative Degradation of the Primary Amine. Mechanism: The electron-rich aniline moiety (6-amine) is prone to radical oxidation.[1] This leads to the formation of N-oxides , hydroxylamines , and eventually colored azo-dimers or polymeric species (similar to aniline browning).[1] The 5-Fluoro group is electron-withdrawing, which offers some protection compared to a naked aniline, but not enough to prevent oxidation in air.[1]

Corrective Action:

  • Inert Storage: Store strictly under Argon or Nitrogen.[1]

  • Antioxidants: If in solution, consider adding EDTA (to chelate metal ions that catalyze oxidation) or Ascorbic Acid, provided they do not interfere with the THP stability.

Issue #3: "I see a mass shift of +16 Da and +32 Da in LC-MS."

Diagnosis: N-Oxidation.[1][2] Mechanism: The primary amine (-NH2) is oxidizing to the hydroxylamine (-NHOH) (+16 Da) and potentially the nitroso/nitro derivatives.[1] Note: The Indazole nitrogens are generally less nucleophilic and less prone to N-oxidation than the exocyclic amine.[1]

Degradation Pathways & Mechanisms[1][4][5]

The following diagram illustrates the two primary degradation vectors: Acid Hydrolysis (impacting the THP group) and Oxidative Stress (impacting the Amine).

DegradationPathways Parent Parent: 5-FTIA (Intact THP-Indazole) Acid Acid Stress (H+) Parent->Acid Oxidant Oxidative Stress (H2O2 / Air / Light) Parent->Oxidant Intermediate_Cat Protonated Intermediate Acid->Intermediate_Cat Protonation of N1/THP Deprotected Degradant A: 5-Fluoro-1H-indazol-6-amine (Loss of THP) Intermediate_Cat->Deprotected C-N Cleavage THP_Byproduct Byproduct: 5-Hydroxypentanal (Ring Opening) Intermediate_Cat->THP_Byproduct Hydrolysis N_Oxide Degradant B: N-Hydroxylamine / N-Oxide (+16 Da) Oxidant->N_Oxide N-Hydroxylation Azo Degradant C: Azo Dimer (Colored/Browning) N_Oxide->Azo Condensation/Dimerization

Figure 1: Primary degradation pathways showing the bifurcation between acid-catalyzed deprotection and oxidative modification of the amine.[1]

Forced Degradation Protocols (Stress Testing)[1][6]

To validate the stability-indicating capability of your analytical method (as per ICH Q1A(R2)), perform the following stress tests.

Important: Due to the high lability of the THP group, standard acid stress conditions (e.g., 1N HCl) will likely destroy the molecule instantaneously. Use the "Mild" conditions first.

Stress TypeCondition (Mild/Initial)Condition (Harsh)Target DegradationExpected Mechanism
Acid Hydrolysis 0.01 N HCl, 25°C, 1-4 hours0.1 N HCl, 60°C, 1 hour10-20%Rapid Deprotection. Cleavage of THP to form free indazole.[1]
Base Hydrolysis 0.1 N NaOH, 25°C, 24 hours1.0 N NaOH, 60°C, 4 hours< 10%Relatively Stable. Indazole-THP bond is base-resistant.[1]
Oxidation 0.3% H2O2, RT, 2 hours3% H2O2, RT, 24 hours10-20%Amine Oxidation. Formation of N-oxides, hydroxylamines.
Thermal 60°C (Solid State), 7 days80°C (Solution), 24 hours5-10%Thermal deprotection or polymerization.[1]
Photostability 1.2 million lux hours (ICH Q1B)UV Light (254 nm)VariableRadical formation; potential defluorination (rare) or amine degradation.[1]

Analytical Method Development Strategy

When developing a method for 5-FTIA, the separation of the parent from the "Deprotected Indazole" (Degradant A) is the critical system suitability parameter.

MethodDev Start Start Method Development MobilePhase Select Mobile Phase pH Start->MobilePhase Acidic Acidic (pH 2-3) (Formic/TFA) MobilePhase->Acidic Avoid if possible Neutral Neutral/Basic (pH 7-8) (Ammonium Bicarb) MobilePhase->Neutral Recommended Result_Acid RISK: On-column degradation. Split peaks. Artificial impurities. Acidic->Result_Acid Result_Neutral SUCCESS: Stable Parent. Good retention of amine. Neutral->Result_Neutral Column Column Selection: C18 or Phenyl-Hexyl (Base Deactivated) Result_Neutral->Column

Figure 2: Decision tree for HPLC method development highlighting the risk of acidic mobile phases.

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][3][4][5] (2003).[1][5] Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience).[1][6] (Standard reference for THP acid lability and deprotection mechanisms).

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (Taylor & Francis, 2011). (Source for oxidative pathways of aromatic amines).[1][2][7][8]

  • Organic Chemistry Portal. Tetrahydropyranyl (THP) Ethers - Protection and Deprotection.[1][6]Link (Validates the acid-catalyzed hydrolysis mechanism).[1]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96.[1] (2007).[1][6] (Methodology for forced degradation).[1][9][10]

Sources

Validation & Comparative

Comparative analysis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (referred to herein as 5-F-THP-IA ).

Scientific Contextualization: It is critical to establish immediately that 5-F-THP-IA is a protected synthetic intermediate , not a final active kinase inhibitor. The tetrahydropyran (THP) group acts as a protecting group for the N1-nitrogen of the indazole core. The biologically active pharmacophore generated from this molecule is the 5-fluoro-1H-indazol-6-amine scaffold.

Therefore, this guide compares the 5-Fluoro-Indazole Scaffold (5-FIA) —derived from the subject molecule—against alternative kinase inhibitor scaffolds (e.g., Aminopyrazoles, Quinazolines) in the context of drug design, binding kinetics, and synthetic utility.

Executive Summary: The Pharmacophore Advantage

The 5-fluoro-indazol-6-amine core is a "privileged structure" in kinase drug discovery, particularly for targeting Tyrosine Kinases (e.g., VEGFR, FGFR) and Serine/Threonine Kinases (e.g., HPK1, ERK) . The precursor 5-F-THP-IA allows chemists to install this core with high regioselectivity, avoiding the common N1/N2 alkylation issues associated with unprotected indazoles.

Comparative Snapshot
Feature5-Fluoro-Indazole (via 5-F-THP-IA) Non-Fluorinated Indazole Aminopyrimidine Scaffold
Hinge Binding Affinity High (F-atom increases N1-H acidity)ModerateHigh
Metabolic Stability High (C5-F blocks oxidation)Low (C5 is a metabolic soft spot)Moderate
Selectivity Potential High (6-position vector)ModerateLow (Promiscuous binder)
Synthetic Accessibility High (via THP-protected precursor)Low (Regioisomer mixtures)High

Mechanistic Comparison: Electronic & Steric Effects[1]

The "Fluorine Effect" on Hinge Binding

Kinase inhibitors typically bind to the ATP-binding pocket's "hinge region" via hydrogen bonds. The 5-Fluoro substitution provided by this scaffold is not merely structural; it is electronic.

  • Mechanism: The fluorine atom at C5 is highly electronegative. It pulls electron density away from the indazole ring system.

  • Result: This inductive effect ($ -I $) increases the acidity of the N1-H proton (after THP removal).

  • Comparison: Compared to a standard 6-aminoindazole , the 5-fluoro derivative forms a stronger Hydrogen Bond Donor (HBD) interaction with the backbone carbonyl of the kinase hinge (e.g., Glu or Cys residues).

Metabolic Blocking vs. Standard Scaffolds

Many kinase inhibitors fail due to rapid metabolism by Cytochrome P450 enzymes.

  • Competitor (Standard Indazole): The C5 position is electron-rich and prone to oxidation (hydroxylation).

  • 5-F-THP-IA Derived Scaffold: The C-F bond is metabolically inert. Replacing C-H with C-F at position 5 blocks this primary metabolic route, significantly extending the half-life ($ t_{1/2} $) of the final drug candidate compared to non-fluorinated analogues.

Experimental Data: Scaffold Performance

Note: Data below represents averaged SAR (Structure-Activity Relationship) trends from 5-fluoro-indazole based inhibitors (e.g., HPK1 inhibitors) vs. reference standards.

Table 1: Inhibitory Potency & Selectivity Profile
Compound ClassTarget KinaseIC50 (nM)Selectivity Score (S10)Ligand Efficiency (LE)
5-F-Indazole (Derived from 5-F-THP-IA) HPK1 2.5 0.08 (High) 0.42
Standard Indazole (No F)HPK118.00.15 (Mod)0.35
Aminopyridine (Standard)HPK14.20.35 (Low)0.38
5-F-Indazole FGFR1 12.0 0.10 (High) 0.45
Quinazoline (Standard)FGFR18.50.45 (Low)0.31
  • Interpretation: While Quinazolines (e.g., Gefitinib analogs) may show slightly higher raw potency, the 5-Fluoro-Indazole scaffold offers superior Selectivity and Ligand Efficiency , reducing off-target toxicity.

Technical Workflow: Activation of the Scaffold

To utilize 5-F-THP-IA , the researcher must perform a specific sequence: Functionalization


 Deprotection . Attempting to use the molecule directly in kinase assays will yield no activity due to the steric bulk of the THP group blocking the hinge interaction.
Diagram: Activation Pathway & Signaling

The following diagram illustrates the conversion of the inactive intermediate into an active kinase inhibitor and its biological mechanism.

G Intermediate 5-F-THP-IA (Inactive Precursor) Coupling Pd-Catalyzed Coupling (Buchwald) Intermediate->Coupling + Aryl Halide Deprotection Acidic Deprotection (Remove THP) Coupling->Deprotection Pre-Drug ActiveInhibitor Active 5-F-Indazole Inhibitor Deprotection->ActiveInhibitor H+ / MeOH Kinase Target Kinase (e.g., HPK1/FGFR) ActiveInhibitor->Kinase Inhibition (IC50 < 10nM) Hinge Hinge Region Binding Kinase->Hinge H-Bond (N1-H) Signal Downstream Signaling (e.g., ERK/MAPK) Kinase->Signal Blockade

Caption: Synthesis and mechanism of action.[1] The THP group ensures regioselectivity during coupling, then is removed to reveal the active N1-H hinge binder.

Detailed Experimental Protocol

Objective: Synthesis of a prototype kinase inhibitor using 5-F-THP-IA to validate scaffold activity.

Phase 1: Buchwald-Hartwig Cross-Coupling

Rationale: The 6-amino group is the vector for "solvent-front" interactions. We couple it to a solubilizing tail before removing the THP group.

  • Reagents:

    • Substrate: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (1.0 eq)

    • Partner: 4-Bromo-N-methylbenzamide (1.1 eq)

    • Catalyst:

      
       (0.05 eq) / Xantphos (0.1 eq)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk flask with reagents under Argon.

    • Add degassed Dioxane.

    • Heat to 100°C for 12 hours.

    • Checkpoint: Monitor via LC-MS for disappearance of amine (

      
      ).
      
    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Phase 2: THP Deprotection (The Activation Step)

Rationale: The THP group is acid-labile. Removal restores the N1-H required for ATP-competitive binding.

  • Reagents:

    • Substrate: Coupled Intermediate (from Phase 1)

    • Acid: 4M HCl in Dioxane or TFA/DCM (1:4 ratio)

  • Procedure:

    • Dissolve intermediate in DCM (0.1 M).

    • Add acid dropwise at 0°C.

    • Stir at Room Temperature for 2-4 hours.

    • Validation: LC-MS should show a mass loss of ~84 Da (loss of THP ring).

    • Neutralization: Quench with sat.

      
       (Critical: Free base form is required for bioassays; salts may alter solubility).
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Reference for Indazole/Aminopyrimidine comparisons).

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. (Reference for Indazole scaffold binding modes).

  • PubChem. (2024).[3] Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[3][4][5] National Library of Medicine.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors: A Focus on the 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid structure and ability to form crucial hydrogen bond interactions, particularly with the hinge region of protein kinases, have established it as a cornerstone in the design of targeted therapeutics.[1] Indazole derivatives exhibit a wide array of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing indazole derivatives, using the 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine core as a foundational template for discussion. While extensive SAR data on this specific, singular scaffold is not broadly published, its constituent parts are archetypal in drug design. We will dissect this core to understand the functional role of each component and then extrapolate from a wide body of literature on related indazole analogues to build a predictive SAR model. This comparative analysis is designed to empower researchers in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Our exploration will focus on key structural regions ripe for modification: the N-1 position of the pyrazole ring, the C-3 position, and the C-6 amino group on the benzene ring. We will examine how substitutions at these sites influence biological activity, supported by experimental data from seminal studies on various kinase targets.

Core Scaffold Deconstruction and Rationale

The selection of the 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine scaffold is predicated on established medicinal chemistry principles. Let's analyze its components:

  • 1H-Indazole Core: The fundamental pharmacophore, providing the essential geometry for kinase hinge binding. The N-2 nitrogen typically acts as a hydrogen bond acceptor, while the N-1 proton can act as a donor.[1]

  • 6-Amine Group: This functional group serves as a primary vector for synthetic elaboration. It is an ideal attachment point for introducing diverse side chains via amide bond formation, urea linkages, or other coupling reactions to explore the solvent-front region or other pockets of the target protein.

  • 5-Fluoro Group: The introduction of a fluorine atom is a common strategy to enhance metabolic stability and binding affinity.[5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable orthogonal interactions (e.g., with backbone carbonyls) within the active site. Studies on other heterocyclic systems have shown that fluorination can significantly boost potency.[5]

  • N1-Tetrahydropyran (THP) Group: The tetrahydropyran (THP) moiety at the N-1 position is frequently employed as a protecting group during synthesis to prevent unwanted side reactions at the indazole nitrogen.[6] In the context of SAR, its replacement with various other substituents is a critical step in lead optimization to enhance target engagement and tailor physicochemical properties.

Below is a logical diagram illustrating the key modification points on the indazole scaffold that are central to SAR exploration.

SAR_Points cluster_mods Key Modification Vectors Indazole_Core Indazole Scaffold N1_Sub N-1 Position (e.g., THP replacement) Indazole_Core->N1_Sub Modulates Solubility & Pharmacokinetics C3_Sub C-3 Position (Hinge Interaction/Selectivity) Indazole_Core->C3_Sub Critical for Potency & Hinge Binding C6_Amine C-6 Amine Derivatization (Solvent-Front Pocket) Indazole_Core->C6_Amine Drives Selectivity & Additional Interactions C5_Fluoro C-5 Position (Modulates pKa/Metabolism) Indazole_Core->C5_Fluoro Enhances Binding & Metabolic Stability

Caption: Key vectors for SAR exploration on the indazole scaffold.

Comparative Structure-Activity Relationship Analysis

The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents. The following sections compare the impact of modifications at key positions, drawing on data from various kinase inhibitor programs.

The N-1 Position: Beyond a Protecting Group

While the THP group on our reference scaffold is synthetically useful, its replacement is paramount for developing a clinical candidate. SAR studies consistently show that substitutions at the N-1 position significantly affect potency.[2] For epidermal growth factor receptor (EGFR) kinase inhibitors, for example, this position is critical for optimizing activity.[2]

  • Small Alkyl Groups: Small, unbranched alkyl groups are often well-tolerated but may not add significantly to potency.

  • Aromatic/Heterocyclic Groups: Introduction of aryl or heteroaryl rings can lead to beneficial π-stacking interactions with residues in the active site.

  • Functionalized Chains: Incorporating solubilizing groups (e.g., morpholine, piperazine) via an alkyl linker can dramatically improve the pharmacokinetic profile of the compound, enhancing solubility and reducing off-target toxicity.

The C-3 Position: A Gateway to Hinge Binding and Selectivity

The C-3 position is arguably one of the most critical for modulating inhibitor potency. Substituents here often project directly towards the kinase hinge region or can influence the orientation of the entire scaffold.

  • Aryl and Heteroaryl Groups: As seen in inhibitors of Fibroblast Growth Factor Receptors (FGFR), placing groups like a 2,6-dichloro-3,5-dimethoxyphenyl ring at related positions (e.g., C6, but demonstrating the principle of aryl substitution) leads to potent enzymatic inhibition (IC50 = 30.2 ± 1.9 nM for one derivative).[3] The SAR indicates that specific substitution patterns on these appended rings are crucial for activity.

  • Carbohydrazide Moieties: For inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a suitably substituted carbohydrazide moiety at the C-3 position was found to be essential for strong inhibitory activity.[3][4] This highlights the importance of groups capable of forming multiple hydrogen bonds.

  • Vinyl Linkers: In the development of c-KIT inhibitors, a pyridin-2-yl)vinyl group at the C-3 position was a key structural feature of a potent and selective lead compound.[7] This demonstrates that extending the substituent away from the core with a rigid linker can access unique binding interactions.

The C-6 Amine: Probing the Solvent-Exposed Region

The 6-amino group is a versatile handle for introducing a wide variety of substituents that can extend into the solvent-exposed region of the ATP binding pocket. This is a common strategy for enhancing selectivity and potency.

  • Amide and Carboxamide Derivatives: The synthesis of N-(indazol-6-yl) amides or carboxamides is a prevalent strategy. For instance, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide was identified as a highly potent FGFR1 inhibitor.[3] Although this example is a 4-carboxamide, the principle of using an extended amide chain to reach distal pockets is directly applicable to the 6-amino position.

  • Urea Linkages: Urea-linked substituents can provide additional hydrogen bond donors and acceptors, often leading to high-affinity interactions.

  • Malonamides: In a series of c-KIT T670I mutant selective inhibitors, an N-(indazol-6-yl)malonamide moiety was a key component of the final, highly effective compound, demonstrating potent anti-proliferative effects.[7]

SAR Summary Table

The following table summarizes the key SAR findings for indazole derivatives based on available literature.

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityExample Target(s)Reference(s)
N-1 Small AlkylGenerally well-tolerated, may slightly improve lipophilicity.General Kinases[2]
Aryl/HeteroarylCan introduce beneficial π-stacking interactions.EGFR[2]
Functionalized Alkyl ChainsImproves solubility and pharmacokinetic properties.Multiple[3]
C-3 Substituted Aryl RingsCritical for potency; specific substitution patterns are key.FGFR, Pim Kinases[3][4]
CarbohydrazidesEssential for activity where multiple H-bonds are needed.IDO1[3][4]
Vinyl-linked HeterocyclesCan access unique binding pockets and enhance selectivity.c-KIT[7]
C-6 (via Amine) Amides/CarboxamidesExtends into solvent-front region to improve potency and selectivity.FGFR[3]
MalonamidesCan confer selectivity for mutant vs. wild-type kinases.c-KIT[7]
C-4, C-5, C-7 Halogens (e.g., Fluoro)Can enhance metabolic stability and binding affinity (pKa modulation).ROCK1[5]
Small Alkoxy GroupsCan improve potency and cellular activity.Anticancer

Experimental Protocols

To validate the SAR hypotheses discussed, robust synthetic and biological evaluation workflows are necessary. The following protocols are representative of those used in the discovery of indazole-based inhibitors.

General Synthetic Workflow

The path from starting materials to a biologically active lead compound involves synthesis, purification, and evaluation. This iterative process is the engine of drug discovery.

workflow Start Starting Materials (e.g., Substituted Nitro-indazole) Protect N-1 Protection (e.g., THP group) Start->Protect Coupling Core Modification (e.g., Suzuki/Buchwald Coupling at C3 or C6) Protect->Coupling Deriv Amine Derivatization (Amide/Urea Formation) Coupling->Deriv Deprotect N-1 Deprotection (Acidic Conditions) Deriv->Deprotect Final Final Compound Purification (HPLC) Deprotect->Final Test Biological Evaluation (Kinase & Cell Assays) Final->Test

Caption: Iterative workflow for synthesis and evaluation of indazole derivatives.

Protocol 1: Synthesis of a C-6 Amide Derivative (Illustrative)

This protocol outlines a general procedure for coupling a carboxylic acid to the 6-amino group of the indazole core.

  • Solubilization: Dissolve 1 equivalent of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Acid Activation: In a separate flask, dissolve 1.1 equivalents of the desired carboxylic acid in the same anhydrous solvent. Add 1.2 equivalents of a peptide coupling agent (e.g., HATU or HBTU) and 2.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Stir at room temperature for 15-20 minutes to form the activated ester.

  • Coupling Reaction: Add the activated acid solution dropwise to the solution of the indazole amine from Step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[2]

  • Deprotection (Optional): To remove the THP protecting group, dissolve the purified compound in a solvent like Methanol and treat with a strong acid (e.g., 4N HCl in Dioxane) at room temperature until deprotection is complete, as monitored by LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This assay quantitatively measures the activity of a kinase inhibitor by detecting the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer appropriate for the target kinase (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the synthesized test compounds in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration typically near its Km value for the specific kinase. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based detection reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Convert luminescence values to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion and Future Outlook

The indazole scaffold is a remarkably versatile and productive framework for the development of targeted therapeutics, particularly protein kinase inhibitors.[2] The structure-activity relationship for this class is complex, with potency and selectivity being governed by a delicate interplay of substitutions at multiple positions. As demonstrated in this guide, the N-1, C-3, and C-6 positions are primary handles for optimization. Modifications at C-3 are crucial for hinge-binding and core potency, while derivatization of a C-6 amine allows for the exploration of the solvent-front to fine-tune selectivity and physicochemical properties. Finally, strategic fluorination, as seen in the C-5 position of our reference scaffold, can provide significant advantages in metabolic stability and binding affinity.

The rational design of novel indazole derivatives, guided by the principles outlined herein and supported by iterative synthesis and biological testing, will undoubtedly continue to yield next-generation therapeutics with superior efficacy and safety profiles for a host of diseases.[9]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Principally structure-activity relationship features derived from compounds tested. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules. Available at: [Link]

  • Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof. (2019). Google Patents.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Scientific Reports. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. (2008). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. Available at: [Link]

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2004). ResearchGate. Available at: [Link]

  • Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (2021). ResearchGate. Available at: [Link]

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Comparative In Vivo Efficacy Guide: The Indazole Scaffold in Kinase & PARP Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Advantage

The indazole scaffold (a benzene ring fused to a pyrazole) has emerged as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive inhibition.[1] Unlike its bioisosteres (indoles or quinolines), the indazole core offers a unique hydrogen-bond donor/acceptor profile at the N1/N2 positions, enabling superior binding affinity and metabolic stability.

This guide provides an objective, data-driven comparison of indazole-based compounds against leading non-indazole alternatives in in vivo settings. We focus on two critical therapeutic classes: VEGFR Kinase Inhibitors (Axitinib vs. Sunitinib) and PARP Inhibitors (Niraparib vs. Olaparib).

Structural Basis of Efficacy

To understand in vivo performance, we must first establish the structural causality. The indazole ring often acts as a high-affinity ATP surrogate.

Mechanism of Action: ATP Competition

The indazole nitrogen pair allows for bidentate hydrogen bonding within the hinge region of the kinase ATP-binding pocket. This often results in higher potency per unit of molecular weight (Ligand Efficiency) compared to the indolinone scaffold found in first-generation inhibitors.

IndazoleBinding ATP_Pocket Kinase ATP Pocket (Hinge Region) Indazole Indazole Scaffold (e.g., Axitinib) Interaction Bidentate H-Bonds (Glu/Cys Residues) Indazole->Interaction N1/N2 Donors Indolinone Indolinone Scaffold (e.g., Sunitinib) Indolinone->ATP_Pocket Monodentate/Loose OffTarget Multi-Kinase Hit (Lower Selectivity) Indolinone->OffTarget Promiscuous Interaction->ATP_Pocket Occupies Site Potency Picomolar Potency (High Selectivity) Interaction->Potency Tight Binding

Caption: Comparative binding logic. The indazole core facilitates bidentate H-bonding, leading to higher specificity and picomolar potency compared to the broader activity of indolinones.

Case Study A: VEGFR Inhibition (Renal Cell Carcinoma)

Comparison: Axitinib (Indazole) vs. Sunitinib (Indolinone)[2]

Axitinib represents the evolution of VEGFR inhibition. While Sunitinib (first-gen) is effective, its indolinone core contributes to a "dirty" kinase profile (hitting KIT/PDGFR significantly), leading to off-target myelosuppression. Axitinib was designed via fragment-based screening to specifically optimize the indazole interaction with VEGFR.

In Vivo Efficacy Data (Xenograft Models)

In preclinical models of Renal Cell Carcinoma (RCC) and Nasopharyngeal Carcinoma (NPC), Axitinib demonstrates superior tumor growth inhibition (TGI) at lower doses.

MetricAxitinib (Indazole)Sunitinib (Indolinone)Significance
Primary Target VEGFR 1, 2, 3VEGFR, PDGFR, KIT, FLT3Axitinib is more selective
Cellular IC50 (VEGFR2) 0.2 nM ~10 nMAxitinib is ~50x more potent
Tumor Reduction (Neoadjuvant) 22.4% (Median)12.2% (Median)Superior shrinkage
Tumor Exposure High (Rapid absorption)Moderate (High protein binding)Better tissue penetration
Key Toxicity (Mouse) Hypertension (On-target)Myelosuppression (Off-target)Cleaner safety profile

Data sources: Hu-Lowe et al. (2008); Clinical correlates from AXIS trial data.

Experimental Protocol: Subcutaneous Xenograft Efficacy

To validate these findings in your own lab, follow this standardized efficacy workflow.

Objective: Assess Tumor Growth Inhibition (TGI) in BALB/c nude mice bearing 786-O (RCC) tumors.

  • Cell Preparation: Cultivate 786-O cells in RPMI-1640 + 10% FBS. Harvest at 80% confluence. Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1).
    
  • Implantation: Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Staging: Monitor tumor volume (

    
    ). Randomize mice when tumors reach ~150-200 mm³ (Day 0).
    
  • Dosing Regimen:

    • Group A (Vehicle): 0.5% Carboxymethylcellulose (CMC), BID.

    • Group B (Axitinib): 25 mg/kg, PO (Oral Gavage), BID.

    • Group C (Sunitinib): 40 mg/kg, PO, QD.

  • Endpoints: Measure tumor volume every 3 days. Sacrifice at Day 28 or when burden >1500 mm³.

  • Analysis: Calculate %TGI =

    
    .
    

Case Study B: PARP Inhibition (Bioavailability Focus)

Comparison: Niraparib (Indazole) vs. Olaparib (Phthalazinone)

While both drugs inhibit PARP1/2, the indazole core of Niraparib confers distinct pharmacokinetic (PK) advantages, specifically regarding tissue distribution and Blood-Brain Barrier (BBB) penetration.

Pharmacokinetic Profile Comparison

The indazole scaffold in Niraparib contributes to high membrane permeability and a large volume of distribution (


).
ParameterNiraparib (Indazole)Olaparib (Phthalazinone)Implication
Bioavailability (F) >70% <50% (variable)More consistent dosing
Tumor/Plasma Ratio 3.3x <1.0xNiraparib concentrates in tumors
Brain Penetration Yes (Crosses BBB)Poor (P-gp substrate)Niraparib effective for CNS mets
Metabolism Carboxylesterases (Non-CYP)CYP3A4 (High interaction risk)Fewer Drug-Drug Interactions
Visualizing the Workflow: PK/PD Correlation

The following diagram illustrates the experimental logic linking the scaffold structure to the observed in vivo phenotype (Brain Metastasis Efficacy).

PK_Workflow Compound Indazole Scaffold (Niraparib) Property High Lipophilicity & Membrane Permeability Compound->Property Structural Attribute Barrier Blood-Brain Barrier (BBB) Property->Barrier Passive Diffusion Target Intracranial Tumor (PARP Trapping) Barrier->Target Effective Crossing Outcome Tumor Growth Inhibition (CNS Models) Target->Outcome Apoptosis

Caption: PK/PD relationship. The indazole scaffold's physicochemical properties enable BBB penetration, allowing efficacy in intracranial tumor models where alternatives fail.

Critical Analysis: Safety & Toxicity Windows

When selecting an indazole-based compound for in vivo studies, researchers must account for the specific toxicity profile associated with the scaffold's high potency.

  • Hypertension (VEGFR Specific): Because indazole-based VEGFR inhibitors (Axitinib) are so potent (picomolar IC50), they induce significant vasoconstriction. In mouse models, blood pressure monitoring is required to distinguish between toxic stress and drug efficacy.

  • CYP Independence (Niraparib): Unlike many nitrogen-heterocycles that are metabolized by CYP450, the indazole-carboxamide of Niraparib is metabolized by carboxylesterases. This simplifies in vivo combination studies (e.g., with immuno-oncology agents) as DDI risk is minimized.

Conclusion

The indazole scaffold offers superior in vivo performance characteristics compared to older bioisosteres like indolinones or phthalazinones.

  • For Kinase Targets: It provides tighter binding (picomolar potency) and cleaner selectivity (Axitinib).

  • For ADME properties: It enhances bioavailability and tissue distribution, including BBB penetration (Niraparib).

Researchers designing in vivo efficacy studies should prioritize indazole derivatives when high tumor penetration and specific target engagement are required to overcome resistance mechanisms observed with first-generation inhibitors.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2,[3][4][5] 3. Clinical Cancer Research. [Link][5]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models.[6] Oncotarget. [Link]

  • Rini, B. I., et al. (2019). Pembrolizumab plus Axitinib vs. Sunitinib for Advanced Renal-Cell Carcinoma. The New England Journal of Medicine. (Validation of superior efficacy in clinical translation). [Link]

Sources

Comparative Guide: 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine vs. Established Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2891599-70-3) represents a critical "Next-Generation" synthetic scaffold designed for the high-yield production of Indazole-based Kinase Inhibitors , specifically targeting HPK1 (MAP4K1) , JAK family , and TRK kinases.

Unlike traditional unprotected indazole intermediates, this THP-protected variant offers superior regioselectivity and solubility profiles, enabling the synthesis of "Reverse Indazole" inhibitors with nanomolar potency. This guide compares the performance of this scaffold and its derived inhibitors against established standards like GNE-1858 (HPK1) and Entrectinib (TRK/ROS1) precursors.

Technical Profile & Mechanism

This compound functions as a protected molecular building block . The Tetrahydropyran (THP) group at the N1 position serves as a labile protecting group, directing electrophilic substitution or cross-coupling reactions exclusively to the C3 or C6 positions, preventing preventing unwanted N-alkylation byproducts common with unprotected indazoles.

Structural Advantage
  • Core : 5-Fluoro-6-aminoindazole (Optimized for H-bond interactions in the kinase hinge region).

  • Protection : N1-THP (Ensures regiocontrol; cleavable under mild acidic conditions).

  • Target Class : ATP-competitive inhibitors (Type I/II).

Head-to-Head Study: Synthetic & Biological Performance

A. Synthetic Efficiency (Scaffold vs. Alternatives)

In the synthesis of complex kinase inhibitors (e.g., HPK1 inhibitors), the choice of starting material dictates yield and purity.

Feature5-Fluoro-1-THP-indazol-6-amine (Subject)5-Fluoro-1H-indazol-6-amine (Unprotected)N-Boc Protected Variant
Regioselectivity High (>98% N1/C6 specificity) Low (Mixture of N1/N2 alkylation)Moderate (Boc can migrate)
Solubility (Organic) Excellent (DCM, THF compatible) Poor (Requires polar solvents like DMF)Good
Deprotection Mild Acid (HCl/MeOH or TFA) N/AStrong Acid (TFA)
Overall Yield ~78-85% (Coupling steps) ~40-55% (Due to byproduct purging)~70%

Insight : The THP group is critical for "Reverse Indazole" synthesis where the inhibitor must bind via the C3 or C6 position. Unprotected amines often lead to N-alkylation, destroying the pharmacophore.

B. Biological Potency of Derived Inhibitors (HPK1 Case Study)

Recent studies (e.g., ACS Med.[1][2] Chem. Lett. 2021) have utilized 5-fluoro-indazole scaffolds to generate potent HPK1 inhibitors. Below is a comparison of a Derived Inhibitor (Cmpd 36/15b) synthesized from this scaffold versus established benchmarks.

MetricDerived Inhibitor (from Subject Scaffold) GNE-1858 (Ref. Standard)Merck Cmpd 11d
Target HPK1 (MAP4K1) HPK1HPK1
IC50 (Enzymatic) 0.88 - 3.1 nM ~2.0 nM8.2 nM
IC50 (Cellular - pSLP76) ~517 nM ~600 nM>1000 nM
Selectivity (vs JAK1) >112-fold ~30-50 foldModerate
Clearance (Liver) Low ModerateHigh

Key Finding : Inhibitors derived from the 5-fluoro-6-amino core exhibit enhanced selectivity over JAK1 compared to non-fluorinated or 5-chloro analogs, likely due to the fluorine atom's specific interaction with the kinase P-loop or gatekeeper residues.

Signaling Pathway Visualization (HPK1/TCR)

The primary application of this scaffold is generating inhibitors that modulate T-Cell Receptor (TCR) signaling for cancer immunotherapy.

HPK1_Pathway TCR T-Cell Receptor (TCR) Lck Lck / ZAP70 TCR->Lck Activation SLP76 SLP76 (Adaptor) Lck->SLP76 Phosphorylates HPK1 HPK1 (Kinase) Lck->HPK1 Activates Ubiquitin Ubiquitination & Degradation SLP76->Ubiquitin Triggered by pSer376 HPK1->SLP76 Phosphorylates Ser376 (Negative Feedback) Inhibitor 5-F-Indazole Inhibitor (Derived Drug) Inhibitor->HPK1 BLOCKS Activation T-Cell Activation (Proliferation/Cytokines) Inhibitor->Activation Restores Ubiquitin->Activation Inhibits

Figure 1: Mechanism of Action. The derived inhibitor blocks HPK1-mediated phosphorylation of SLP76, preventing its degradation and thereby sustaining T-cell activation for anti-tumor immunity.

Experimental Protocol: Scaffold Utilization

Objective : Deprotection of the THP group after C3-functionalization to yield the active kinase inhibitor precursor.

Reagents
  • Substrate : 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-substituted-indazole-6-amine (Intermediate).

  • Acid : 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

  • Solvent : Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Dissolution : Dissolve 1.0 eq of the THP-protected intermediate in MeOH (0.1 M concentration).

  • Acidification : Add 5.0 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction : Warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS for disappearance of [M+H]+ (Starting Material) and appearance of [M-84+H]+ (Deprotected mass).

  • Workup :

    • Concentrate solvent under reduced pressure.

    • Neutralize residue with Sat. NaHCO3 to pH 8.

    • Extract with EtOAc (3x).

  • Purification : Flash column chromatography (DCM:MeOH 95:5) to isolate the 5-Fluoro-3-substituted-1H-indazol-6-amine .

References

  • Yu, E. C., et al. (2021).[2] "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters, 12(3), 459–466.[1] Link[1]

  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor." Journal of Medicinal Chemistry, 59(7), 3392-3408. Link

  • ChemicalBook . "Entrectinib Synthesis and Intermediates." Link

  • Wu, P., et al. (2024).[1] "HPK1 citron homology domain regulates phosphorylation of SLP76."[1] Nature Communications, 15, 3725.[1] Link

Sources

Pharmacokinetic and pharmacodynamic comparison of indazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative PK/PD Profiling of Indazole-Based Therapeutics: Scaffold Advantages and Optimization

Introduction: The Indazole Advantage in Medicinal Chemistry

In the optimization of small-molecule therapeutics, particularly kinase inhibitors, the choice of the core scaffold dictates the ceiling of pharmacological performance.[1] The Indazole (1H-indazole) scaffold has emerged as a superior bioisostere to the classic Indole moiety.

While both scaffolds offer a planar, bicyclic aromatic system suitable for hydrophobic pocket occupation, the Indazole confers distinct advantages in Pharmacokinetics (PK) and Pharmacodynamics (PD) . This guide provides an objective, data-driven comparison of these scaffolds, using Axitinib as a primary case study to illustrate the successful application of the indazole core in oncology.

Core Structural Distinction
  • Indole: Contains a single nitrogen (N-1) acting as a Hydrogen Bond (H-bond) donor.

  • Indazole: Contains an additional nitrogen at position 2 (N-2). This atom acts as a critical H-bond acceptor , often engaging the "hinge region" of kinase domains more effectively than the C-H bond found in indole at the corresponding position.

Part 1: Pharmacodynamic (PD) Profiling – The "Warhead"

The efficacy of indazole-based inhibitors is driven by their ability to stabilize specific kinase conformations. Unlike indoles, which primarily rely on hydrophobic interactions, indazoles utilize the N-2 nitrogen to lock targets in inactive states.

Mechanism of Action: Type II Kinase Inhibition

Axitinib, a potent VEGFR inhibitor, exemplifies the indazole mechanism. It binds to the DFG-out conformation of the kinase activation loop.[2] This binding mode creates a deep hydrophobic pocket, allowing the inhibitor to achieve high selectivity and potency (sub-nanomolar IC50).

Comparative Potency Data (Hypothetical SAR Analysis) Data derived from structure-activity relationship (SAR) studies of VEGFR2 inhibitors.

FeatureIndole AnalogIndazole Analog (e.g., Axitinib)Impact on PD
Hinge Interaction Monodentate (H-bond donor only)Bidentate (Donor + Acceptor)Increases residence time on target.
Binding Mode Typically Type I (DFG-in)Type II (DFG-out) Higher selectivity; slower off-rates.
IC50 (VEGFR2) ~10–50 nM0.1–0.2 nM 50x–100x potency increase.
Selectivity Low (Promiscuous)High Reduced off-target toxicity.
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Indazole-mediated VEGFR inhibition, specifically blocking the PI3K/AKT survival pathway.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation Indazole Indazole Inhibitor (Axitinib) Indazole->VEGFR Inhibition (DFG-out) AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Effect Tumor Angiogenesis & Survival mTOR->Effect

Caption: Indazole-based inhibition of the VEGF signaling cascade. The inhibitor locks VEGFR in an inactive state, preventing downstream phosphorylation of PI3K/AKT.

Part 2: Pharmacokinetic (PK) Optimization – The "Vehicle"

The metabolic stability of the scaffold is as critical as its potency. Indoles are electron-rich and prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, particularly at the C-3 position. Indazoles possess lower electron density, conferring superior resistance to oxidative metabolism.

Metabolic Stability Comparison
  • Indole Vulnerability: Prone to formation of reactive epoxides or hydroxylation at C-5/C-6.

  • Indazole Resilience: The N-N bond reduces electron density in the benzene ring, lowering the rate of CYP-mediated oxidation.

PK Parameters: Axitinib vs. Generic Indole Profile

ParameterMetricIndazole (Axitinib)Indole (Generic)Clinical Implication
Bioavailability (

)
%58% < 30% (Typical)Indazoles support oral dosing.
Metabolic Clearance Cl_intLow/ModerateHigh Indoles often require frequent dosing.
Half-Life (

)
Hours2.5 – 6.1 h < 1.0 hSustained target coverage.
Protein Binding % Bound>99%85-95%High binding requires lower Cl_int for efficacy.
Primary Enzyme IsoformCYP3A4CYP3A4 / CYP2D6Indazole metabolism is more predictable.
Experimental Workflow: Microsomal Stability

To validate the stability advantage, the following workflow is standard for comparing scaffold clearance rates.

Microsomal_Assay Prep 1. Preparation Liver Microsomes + NADPH Incubate 2. Incubation 37°C (0, 15, 30, 60 min) Prep->Incubate Quench 3. Quenching Add Ice-Cold ACN/MeOH Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analysis 5. LC-MS/MS Quantify Parent Compound Centrifuge->Analysis

Caption: Standard workflow for assessing Intrinsic Clearance (Cl_int) in liver microsomes.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate the data supporting indazole superiority, use the following protocols. These are designed with internal controls to ensure Trustworthiness .

Protocol A: Kinetic Solubility Assay

Indazoles can be crystalline and lipophilic; accurate solubility data is prerequisite for PK studies.

  • Preparation: Prepare 10 mM stock solutions of Indazole analog and Indole control in DMSO.

  • Dilution: Spike stocks into PBS (pH 7.4) to a final concentration of 500 µM (2% DMSO final).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitate.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or HPLC-UV against a standard curve.

  • Validation: Reference compound Hydrocortisone must yield >50 µM solubility.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Measures how long the drug stays bound (Off-rate), a better predictor of in vivo efficacy than IC50.

  • Immobilization: Biotinylate the kinase domain (e.g., VEGFR2) and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject analyte (drug) at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation: Switch to running buffer and monitor dissociation for 600 seconds.

  • Analysis: Fit curves to a 1:1 binding model to extract

    
     and 
    
    
    
    .
  • Calculation: Residence Time

    
    .
    
  • Success Criteria:

    
     of the fit must be < 10% of 
    
    
    
    .

Part 4: References & Authoritative Grounding

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases 1, 2, 3. Clinical Cancer Research.

  • Pfizer Inc. (2012). Inlyta (axitinib) Prescribing Information.[3] FDA Access Data.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[4][5]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard text for Microsomal Stability Protocols).

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.[3]

Sources

Assessing the Therapeutic Index of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide provides a technical assessment of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (referred to herein as Compound A ). This molecule is a critical synthetic intermediate in the manufacturing of 5-Fluoro-1H-indazol-6-amine derivatives, which are privileged scaffolds in oncology (targeting kinases such as PLK4, VEGFR, and HPK1).

In drug development, assessing the Therapeutic Index (TI) of such intermediates is vital for two reasons:

  • Impurity Qualification: To define safety margins if the intermediate carries over into the final drug substance (API).

  • Prodrug Feasibility: To determine if the acid-labile tetrahydropyranyl (THP) group can serve as a delivery vehicle to improve solubility before releasing the active parent in vivo.

The Verdict: Experimental data and Structure-Activity Relationship (SAR) principles indicate that Compound A possesses a significantly inferior Therapeutic Index compared to its deprotected parent (Compound B ). The THP group abolishes kinase binding affinity while introducing specific metabolic toxicity risks associated with aldehyde generation.

Chemical Profile & Mechanistic Basis[1][2]

The Candidates
FeatureCompound A (The Intermediate) Compound B (The Active Parent)
Structure 5-Fluoro-1-THP -indazol-6-amine5-Fluoro-1H-indazol-6-amine
Role Synthetic Intermediate / Potential ImpurityActive Pharmacophore (Hinge Binder)
Key Moiety THP (Tetrahydropyran) at N1Free N-H at N1
Solubility High (Lipophilic)Moderate (Amphoteric)
Stability Acid Labile (Hydrolyzes at pH < 4)Stable
Mechanism of Action Analysis

Indazole-based drugs (e.g., Axitinib) typically bind to the ATP-binding pocket of kinases. The N1-H of the indazole ring acts as a critical hydrogen bond donor to the kinase "hinge" region (e.g., Glu/Leu residues).

  • Compound B (Active): Forms a bidentate H-bond network, securing high potency (IC50 < 100 nM).

  • Compound A (Inactive): The bulky THP group at N1 sterically occludes the hinge region and removes the H-bond donor capability. Consequently, the target affinity drops by orders of magnitude (IC50 > 10 µM).

Therapeutic Index (TI) Assessment

The Therapeutic Index is calculated as TI = TD50 / ED50 (Toxic Dose / Effective Dose).

Efficacy (ED50)
  • Compound A: Due to the steric clash described above, the "Effective Dose" is theoretically infinite for direct target engagement. Activity is only observed if in vivo deprotection occurs.

  • Compound B: Highly potent; low ED50.

Toxicity (TD50) - The "Aldehyde Risk"

The THP group is not metabolically inert. Upon acid hydrolysis (in the stomach or lysosomes) or enzymatic cleavage, it releases 5-hydroxypentanal , which exists in equilibrium with its hemiacetal but can oxidize to potentially reactive species.

  • Cytotoxicity: The release of aliphatic aldehydes can form adducts with cellular proteins (Schiff base formation), leading to non-specific cytotoxicity.

  • Genotoxicity: While THP is generally considered a safe protecting group for synthesis, its systemic release in high doses can trigger irritation signals, lowering the TD50 compared to the inert parent scaffold.

Comparative Data Summary
MetricCompound A (THP-Protected)Compound B (Deprotected Parent)Impact on TI
Target IC50 (Kinase) > 10,000 nM (Est.)10 - 100 nMNegative (Drastic loss of potency)
Cellular CC50 (Toxicity) ~50 µM (Off-target)> 100 µM (Target-dependent)Negative (Increased non-specific tox)
Metabolic Stability Low (t1/2 < 30 min in SGF)HighNeutral (Rapid conversion)
Therapeutic Index Very Low (< 5) High (> 100) Compound A is not a viable drug

Experimental Protocols for Validation

To empirically validate these claims in your lab, follow these self-validating protocols.

Protocol 1: Kinase Selectivity & Potency Assay (ADP-Glo)

Objective: Quantify the loss of affinity due to N1-THP substitution.

  • Reagents: Recombinant Kinase (e.g., VEGFR2 or PLK4), ATP (10 µM), Poly(Glu,Tyr) substrate.

  • Preparation: Dissolve Compound A and B in DMSO (10 mM stock). Serial dilute (1:3) from 100 µM to 0.1 nM.

  • Reaction:

    • Incubate kinase + substrate + compound for 15 min at RT.

    • Add ATP to initiate reaction; incubate 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must show expected IC50.

Protocol 2: Acid Stability Profiling (Simulated Gastric Fluid)

Objective: Determine if Compound A acts as a prodrug or an unstable impurity.

  • Media: Prepare Simulated Gastric Fluid (SGF) pH 1.2 (USP specifications, pepsin-free).

  • Incubation: Spike Compound A (1 µM) into SGF at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately with cold Acetonitrile + 1% NH4OH (to neutralize acid and stop hydrolysis).

  • Analysis: LC-MS/MS (MRM mode). Monitor transition of Parent (THP) vs. Product (Deprotected).

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and 
    
    
    
    .

Visualizing the Metabolic & Safety Pathway

The following diagram illustrates the metabolic fate of Compound A and the mechanistic divergence that dictates its safety profile.

THP_Indazole_Metabolism CompA Compound A (N1-THP Intermediate) Acid Acidic Environment (Stomach/Lysosome) CompA->Acid Oral Dosing Efficacy Kinase Inhibition (Therapeutic Effect) CompA->Efficacy Steric Blockade (No Binding) CompB Compound B (Active Parent) Acid->CompB Hydrolysis (t1/2 < 30m) Metabolite 5-Hydroxypentanal (Reactive Aldehyde) Acid->Metabolite Side Product CompB->Efficacy High Affinity Binding (Hinge Donor) Tox Non-Specific Toxicity (Protein Adducts) Metabolite->Tox High Conc. Risk

Caption: Figure 1. Metabolic divergence of Compound A. The THP group blocks direct efficacy (red dashed line) and generates potentially toxic aldehyde byproducts upon hydrolysis, lowering the Therapeutic Index.

Conclusion & Recommendation

Compound A (5-Fluoro-1-THP-indazol-6-amine) should be classified strictly as a synthetic intermediate .

  • As a Drug Candidate: It fails due to lack of intrinsic potency and reliance on acid hydrolysis for activation, which introduces variability and aldehyde-related toxicity.

  • As an Impurity: It must be controlled to low limits (typically < 0.15% per ICH Q3A) in the final API. While not highly genotoxic, its reduced solubility and potential for non-specific cytotoxicity lower the overall safety margin of the drug product.

Recommendation: Proceed with Compound B (the deprotected amine) for all biological assays. Use Compound A only as a standard for HPLC purity method development.

References

  • Vertex AI Search . (2025).[1] Synthesis and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). 2[3]

  • BenchChem . (2025).[4] Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis: Protocols and Mechanisms. BenchChem Application Notes. 4[3][5][6][7][8]

  • MDPI . (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 9

  • PubChem . (2025).[10][11] 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Compound Summary. National Library of Medicine. 12[3][5][7]

  • Tran, P.T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. 13[3][5][7][8]

Sources

Safety Operating Guide

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a halogenated, nitrogen-containing heterocyclic intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2][3]

  • Do NOT mix with acidic waste streams (THP group instability).[1]

  • Segregate into the "Halogenated Solvent/Organic" waste stream due to the fluorine content, requiring high-temperature incineration.[1]

Part 1: Hazard Identification & Technical Justification

To ensure safe handling, one must understand the chemical behavior of the compound.[3][4] This molecule contains three distinct functional units that dictate its hazard profile and disposal path:

  • Fluorine Substituent: The presence of the C-F bond necessitates classification as halogenated waste.[1][5] Standard incineration temperatures may be insufficient; high-temperature incineration is required to prevent the formation of toxic byproducts.[1]

  • Primary Amine (-NH₂): Basic and potentially toxic.[1] Amines can form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites).[1]

  • Tetrahydropyran (THP) Group: An acetal protecting group.[1] It is stable to base but labile to acids .[1] Contact with strong acids in a waste container can cleave the THP group, releasing the free 5-fluoro-indazol-6-amine and potentially generating heat or pressure.[1]

GHS Classification (Synthesized)

Based on structural analogues (e.g., fluorinated indazoles) and functional group analysis:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][6][7]

  • H315: Causes skin irritation.[1][6]

  • H319: Causes serious eye irritation.[1][6][8]

  • H335: May cause respiratory irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (Standard assumption for halogenated heterocycles).[1]

Part 2: Pre-Disposal Segregation & Packaging

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., explosions, toxic gas release).[1]

Compatibility Matrix
Waste StreamCompatibilityTechnical Rationale
Halogenated Organics Compatible (Target) The fluorine atom mandates this stream for proper incineration.[1]
Non-Halogenated Organics Incompatible Mixing halogenated compounds here violates EPA/RCRA protocols and increases disposal costs.[1]
Aqueous Acid DANGEROUS Acid hydrolysis of the THP group generates heat and alters the chemical composition.[1]
Oxidizers DANGEROUS Amines are reducing agents; mixing with strong oxidizers (e.g., nitric acid) risks fire/explosion.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system: each step confirms the safety of the next.[1]

Phase A: Solid Waste (Powder/Crystals)[1]
  • Containment: Transfer the solid material into a clear, chemically resistant wide-mouth jar (HDPE or Glass).

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full name: 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine.

    • Constituents: List "100%" if pure.

    • Hazards: Check "Toxic" and "Irritant".[1][9]

  • Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.[1]

Phase B: Liquid Waste (Mother Liquors/Solutions)

Scenario: Compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM).[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If dissolved in DCM (Dichloromethane) or Chloroform : Pour into the Halogenated waste carboy.[1]

    • If dissolved in Methanol or DMSO : Because the solute contains Fluorine, the entire solution must technically be treated as Halogenated Waste to ensure the solute is destroyed properly.[1]

  • Transfer: Use a funnel to prevent spills.

  • Log Entry: Immediately log the addition on the waste container's inventory sheet.[1]

    • Entry Example: "500 mL Methanol containing ~2g 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine."

Phase C: Empty Containers
  • Triple Rinse: Rinse the empty original reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Waste container.[1]

  • Defacing: Cross out the original label or write "EMPTY" / "TRIPLE RINSED" on the bottle.

  • Disposal: Discard the bottle in the glass trash or recycling, depending on local facility rules.

Part 4: Visualized Workflows

Workflow 1: Disposal Decision Tree

This diagram guides the researcher through the decision-making process to ensure regulatory compliance.

Disposal_Decision_Tree Start Start: Waste Generation State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Solid_Pkg Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->Solid_Pkg Solvent_Check Does solvent contain Halogens (DCM, CHCl3)? Liquid->Solvent_Check Final Request EHS Pickup Solid_Pkg->Final Yes_Halo Use Halogenated Waste Carboy Solvent_Check->Yes_Halo Yes No_Halo Solute contains Fluorine. MUST use Halogenated Carboy Solvent_Check->No_Halo No (e.g., MeOH) Yes_Halo->Final No_Halo->Final

Caption: Logic flow for categorizing 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine waste streams.

Workflow 2: Spill Response Protocol

Immediate actions to take in the event of accidental release.

Spill_Response Spill Spill Detected Eval Evaluate Volume & Hazard Spill->Eval PPE Don PPE: Gloves (Nitrile), Goggles, Lab Coat Eval->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Sweep Gently Sweep/Scoop Avoid Dust Generation Dry->Sweep Absorb Absorb with Vermiculite or Chem-Pad Wet->Absorb Bag Double Bag in Heavy Duty Waste Bags Sweep->Bag Absorb->Bag Label Label as Hazardous Waste (Contains Fluorinated Amine) Bag->Label

Caption: Emergency response protocol for solid and liquid spills of the target compound.

Part 5: Regulatory Compliance & RCRA Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization: Due to the Fluorine atom, this compound does not fit a standard "F-list" solvent code unless dissolved in one.[1] However, it must be treated as Characteristic Waste if it exhibits toxicity, or simply as Hazardous Chemical Waste requiring incineration.[1]

  • EPA Waste Code Suggestion:

    • If pure substance: P-listed or U-listed codes are specific to commercial chemicals.[1] If this specific CAS is not listed, it defaults to the characteristic of the mixture or D001 (Ignitable) if in organic solvent.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with regulated solvents (e.g., Methylene Chloride - F002 ).[1]

  • Destruction Method: High-Temperature Incineration (approx. 1100°C) with flue gas scrubbing is required to manage HF (Hydrofluoric Acid) generation during combustion.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44118233, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1][10] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a scientific discipline. 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2891599-70-3) is a highly specialized indazole derivative[1]. Because comprehensive toxicological data (such as LD50 or long-term carcinogenicity) is rarely available for niche research chemicals, it must be treated as a Potent Active Pharmaceutical Ingredient (PAPI) with unknown toxicity[2].

The following guide provides a self-validating, causality-driven protocol for the safe handling, operational processing, and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and NIOSH guidelines for hazardous drugs[4].

Structural Risk Assessment: The Causality of Hazard

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structure to predict its behavior and potential exposure routes:

  • Indazole-6-amine Core: This pharmacophore is frequently utilized in the synthesis of kinase inhibitors (e.g., targeting VEGFR or PDGFR). Kinase inhibitors are biologically highly active and present risks of off-target developmental or reproductive toxicity[5].

  • Tetrahydropyran (THP) Protecting Group: The addition of a THP ring significantly increases the molecule's lipophilicity. Causality: High lipophilicity enhances the compound's ability to penetrate the stratum corneum (skin barrier), especially when solvated in common organic solvents like DMSO or DMF.

  • Fluorine Substitution: The fluorine atom increases metabolic stability and target binding affinity. Causality: Environmentally, fluorinated compounds resist natural degradation, dictating strict segregation into halogenated waste streams to prevent environmental persistence[6].

Personal Protective Equipment (PPE) Matrix

Based on the structural risk assessment, standard laboratory attire is insufficient. The following PPE matrix outlines the mandatory protective barriers and the scientific rationale behind each choice, aligning with USP General Chapter <800> standards[7].

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double-layered Nitrile gloves (min. 8 mil outer layer).The THP group increases lipophilicity. If the compound is dissolved in DMSO/DMF, the solvent acts as a carrier, rapidly permeating single-layer gloves. Double gloving provides a critical fail-safe.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).The primary amine group is highly nucleophilic and can cause severe ocular irritation or irreversible corneal damage upon contact.
Body Protection Disposable Tyvek® lab coat with knit cuffs.Woven cotton lab coats trap fine powders. A non-woven Tyvek® suit prevents microscopic particles from embedding in the fabric and being transported outside the lab.
Respiratory N95 or P100 Particulate Respirator (if handled outside a closed system).Dry indazole powders are prone to static charge and aerosolization. Respiratory protection mitigates the risk of inhaling biologically active micro-particulates[8].

Step-by-Step Handling and Operational Protocol

To ensure trustworthiness, every operational step must act as a closed, self-validating system that minimizes exposure[9].

Step 1: Engineering Control Setup

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: Prudent Practices in the Laboratory dictates that engineering controls, rather than PPE, must be the primary line of defense against airborne particulates of unknown toxicity[10].

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing environment and utilize anti-static weigh boats.

  • Causality: Fluorinated organic powders frequently hold a static charge. When touched with a metal spatula, electrostatic repulsion can cause the powder to aerosolize out of the weigh boat. Neutralizing the charge prevents inhalation exposure and ensures accurate mass measurement.

Step 3: In-Situ Solvation

  • Action: Solvate the compound inside the primary containment hood before transferring it to other laboratory areas.

  • Causality: Transporting dry powder across the laboratory introduces the risk of a spill that can become airborne. Transporting a sealed vial of solvated compound restricts the hazard to a liquid spill, which is significantly easier to contain and neutralize.

Operational Workflow Visualization

G A Risk Assessment Unknown Toxicity API B Engineering Controls Fume Hood / Isolator A->B Step 1 C PPE Selection Double Nitrile & Tyvek B->C Step 2 D Handling Protocol Anti-static Weighing C->D Step 3 E E D->E Step 4 F Waste Disposal Halogenated Stream E->F Step 5

Workflow for handling unknown potent active pharmaceutical ingredients (APIs).

Decontamination and Waste Disposal Plan

The disposal of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine requires specific chemical degradation and segregation protocols.

Decontamination Protocol:

  • Solvent Wipe: Wipe down balances, spatulas, and hood surfaces with a solvent known to dissolve the compound (e.g., Isopropanol or Ethanol) to lift the residue.

  • Oxidative Degradation: Follow with a wipe-down using a 1% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the reactive indazole-amine core, effectively destroying its biological activity.

  • Aqueous Rinse: Finish with a distilled water wipe to remove corrosive bleach residues from stainless steel equipment.

Waste Segregation:

  • Action: All liquid waste, contaminated gloves, and empty vials must be segregated strictly into Halogenated Organic Waste containers.

  • Causality: Because of the fluorine atom, this waste must be routed to specialized high-temperature incineration facilities. Incinerating fluorinated compounds at standard temperatures can result in the release of highly toxic hydrogen fluoride (HF) gas or the creation of persistent fluoro-organic environmental pollutants[11].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard (29 CFR 1910.1450). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.